molecular formula C12H9NO3 B602713 5-Carboxy-N-phenyl-2-1H-pyridone-d5 CAS No. 1020719-24-7

5-Carboxy-N-phenyl-2-1H-pyridone-d5

Cat. No.: B602713
CAS No.: 1020719-24-7
M. Wt: 220.23 g/mol
InChI Key: PETUTZMMIOWORO-RALIUCGRSA-N
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Description

5-Carboxy-N-phenyl-2-1H-Pyridone-d5 is a deuterated metabolite of Pirfenidone which is an inhibitor of TGF-β production and TGF-β. stimulated collagen production.

Properties

IUPAC Name

6-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETUTZMMIOWORO-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729404
Record name 6-Oxo-1-(~2~H_5_)phenyl-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-24-7
Record name 6-Oxo-1-(~2~H_5_)phenyl-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is 5-Carboxy-N-phenyl-2-1H-pyridone-d5 used for

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Carboxy-N-phenyl-2-1H-pyridone-d5: Application in Modern Bioanalysis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the stable isotope-labeled (deuterated) form of 5-carboxy-pirfenidone, the primary and pharmacologically inactive metabolite of Pirfenidone.[1][2] Pirfenidone is an anti-fibrotic and anti-inflammatory agent approved for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1][3] The critical role of this compound is not as a therapeutic agent, but as an indispensable tool in drug development and clinical pharmacology. Specifically, it serves as an internal standard (IS) for the precise and accurate quantification of 5-carboxy-pirfenidone in biological matrices.[4][5] This guide details the core utility of this compound, providing technical data, experimental protocols, and visual workflows relevant to its application in modern bioanalytical studies.

Core Application: The Gold Standard Internal Standard

In pharmacokinetic (PK) and bioequivalence studies, the accurate measurement of drug and metabolite concentrations in biological fluids like plasma is paramount.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[6][7] However, the analytical process is susceptible to variability from multiple sources, including sample extraction, matrix effects (ion suppression or enhancement), and instrument drift.[7]

To correct for this variability, an internal standard is added to all samples, calibrators, and quality controls.[8] A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard".[6][7] By replacing five hydrogen atoms with deuterium, its molecular weight is increased, allowing it to be distinguished from the endogenous metabolite by the mass spectrometer.[6] Crucially, its physicochemical properties remain nearly identical to the analyte (5-carboxy-pirfenidone).[6][8] This ensures it behaves the same way during sample preparation and analysis, effectively normalizing for any experimental variations and leading to superior accuracy and precision.[6][9]

Pirfenidone Metabolism and the Role of its Metabolite

Pirfenidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, with minor contributions from other CYP enzymes.[2][10] The main metabolic pathway involves the oxidation of the methyl group to form 5-hydroxymethyl-pirfenidone, which is then rapidly oxidized to the carboxylic acid metabolite, 5-carboxy-pirfenidone.[11] This metabolite is pharmacologically inactive.[2] Approximately 80% of an orally administered Pirfenidone dose is eliminated in the urine, predominantly as 5-carboxy-pirfenidone.[2] Accurate quantification of this metabolite is therefore essential for characterizing the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Pirfenidone.

G cluster_0 Metabolic Pathway of Pirfenidone Pirfenidone Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone) Metabolite 5-carboxy-pirfenidone (Inactive Metabolite) Pirfenidone->Metabolite CYP1A2 Mediated Oxidation

Metabolism of Pirfenidone to its primary metabolite.

Data Presentation: Bioanalytical Method Parameters

The following tables summarize quantitative data from a validated LC-MS/MS method for the simultaneous determination of Pirfenidone and its metabolite, 5-carboxy-pirfenidone, using their respective deuterated internal standards.[4][5][11][12]

Table 1: Mass Spectrometry Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Pirfenidone 186.1 65.1 Positive ESI
Pirfenidone-d5 (IS) 191.1 65.1 Positive ESI
5-carboxy-pirfenidone 216.0 77.0 Positive ESI
5-carboxy-pirfenidone-d5 (IS) 221.0 81.0 Positive ESI

Source: Data synthesized from multiple LC-MS/MS studies.[4][5][12]

Table 2: Bioanalytical Method Validation Summary

Parameter Pirfenidone 5-carboxy-pirfenidone
Linearity Range (µg/mL) 0.005 - 25 0.005 - 15
Lower Limit of Quantification (µg/mL) 0.005 0.005
Intra-day Precision (%CV) ≤ 5.5% ≤ 8.6%
Inter-day Precision (%CV) ≤ 5.5% ≤ 8.6%
Accuracy (Relative Error) -11.7% to 1.3% -5.6% to 2.5%
Mean Recovery ≥ 90% ≥ 90%

Source: Data from a representative pharmacokinetic study method.[11][12]

Experimental Protocols

General Workflow for Pharmacokinetic Analysis

The use of this compound is integral to the bioanalytical workflow. The diagram below illustrates the process from sample collection to data analysis.

G cluster_workflow Pharmacokinetic Study Workflow A 1. Sample Collection (e.g., Human Plasma) B 2. Sample Aliquoting A->B C 3. Addition of Internal Standards (Pirfenidone-d5 & 5-carboxy-pirfenidone-d5) B->C D 4. Sample Preparation (e.g., Protein Precipitation) C->D E 5. Centrifugation D->E F 6. Supernatant Transfer E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing (Ratio of Analyte to IS) G->H

Typical bioanalytical workflow using a deuterated IS.
Detailed Sample Preparation Methodology (Protein Precipitation)

This protocol is adapted from published methods for the analysis of Pirfenidone and its metabolite in human plasma.[5][6][12]

  • Reagent Preparation :

    • Prepare stock solutions (1 mg/mL) of 5-carboxy-pirfenidone and this compound in a suitable organic solvent, such as methanol or acetonitrile.[6]

    • Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a concentration that yields an appropriate mass spectrometer response (e.g., 4 µg/mL).[4]

    • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of 5-carboxy-pirfenidone.

  • Sample Processing :

    • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown study sample) in a microcentrifuge tube, add 200 µL of the working internal standard solution in acetonitrile.[6]

    • Vortex the mixture vigorously for 30-60 seconds to precipitate plasma proteins.

    • Centrifuge the tubes at high speed (e.g., >10,000 x g or 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

    • Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.

    • Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

Context: Pirfenidone's Mechanism of Action

Understanding the application of this compound requires context on the parent drug's mechanism. Pirfenidone exerts its anti-fibrotic effects primarily by antagonizing the signaling of Transforming Growth Factor-beta (TGF-β), a central cytokine in the pathogenesis of fibrosis.[13][14][15] TGF-β signaling promotes the transformation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix and collagen deposition.[14][15] Pirfenidone has been shown to inhibit key downstream pathways of TGF-β signaling.[16][17]

G cluster_pathway TGF-β Signaling Pathway in Fibrosis & Point of Pirfenidone Inhibition TGFB TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor pSMAD Phosphorylation of Smad2/3 Receptor->pSMAD p38 p38 MAPK Receptor->p38 AKT PI3K/Akt Receptor->AKT Pirfenidone Pirfenidone Pirfenidone->pSMAD Inhibits Pirfenidone->p38 Inhibits Pirfenidone->AKT Inhibits Complex Smad2/3/4 Complex pSMAD->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nuclear Translocation Complex->Nucleus Gene Target Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis p38->Fibrosis AKT->Fibrosis

References

Synthesis of a Deuterated Internal Standard for the Pirfenidone Metabolite, 5-Carboxy-Pirfenidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pirfenidone is an orally administered pyridinone compound with established anti-fibrotic and anti-inflammatory properties, approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] Upon administration, pirfenidone undergoes rapid metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP1A2.[3] The principal metabolic pathway involves the oxidation of the 5-methyl group to form an intermediate, 5-hydroxymethyl pirfenidone, which is subsequently oxidized to the main, inactive metabolite, 5-carboxy-pirfenidone.[3][4]

Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Isotope dilution mass spectrometry (IDMS) is the gold standard for such bioanalytical assays, requiring the use of stable isotope-labeled (SIL) internal standards.[5] A suitable SIL internal standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by a mass spectrometer.[5] By adding a known quantity of the SIL standard to a sample at the initial stage, variations arising from sample extraction, handling, and instrument response can be effectively normalized, ensuring high accuracy and precision.[6]

This technical guide provides a detailed methodology for the synthesis of 5-carboxy-pirfenidone-d5, a deuterated internal standard for the primary metabolite of pirfenidone. The deuterium labels are strategically placed on the phenyl ring, a metabolically stable position, to prevent in-vivo H/D exchange and ensure the standard's integrity.[5] The proposed synthesis follows a robust two-step process: the initial synthesis of the deuterated precursor, pirfenidone-d5, followed by the chemical oxidation of its methyl group.

Pirfenidone Metabolism and Synthesis Strategy

The primary metabolic activation of pirfenidone occurs at the C5-methyl group, leading to the formation of 5-carboxy-pirfenidone.[7] This process is a key determinant of the drug's pharmacokinetic profile.

Pirfenidone_Metabolism Pirfenidone Pirfenidone Metabolite1 5-Hydroxymethyl Pirfenidone Pirfenidone->Metabolite1 CYP1A2 Mediated Oxidation Metabolite2 5-Carboxy-Pirfenidone (Primary Metabolite) Metabolite1->Metabolite2 Oxidation Synthesis_Workflow cluster_0 Step 1: Synthesis of Pirfenidone-d5 cluster_1 Step 2: Synthesis of 5-Carboxy-pirfenidone-d5 Start Bromobenzene-d5 + 5-Methyl-2-pyridone Reaction1 Copper-Catalyzed Coupling Reaction Start->Reaction1 Purification1 Purification via Crystallization Reaction1->Purification1 Intermediate Pirfenidone-d5 Purification1->Intermediate Reaction2 Chemical Oxidation (e.g., KMnO4) Intermediate->Reaction2 Purification2 Purification via Acid Precipitation & Recrystallization Reaction2->Purification2 FinalProduct 5-Carboxy-pirfenidone-d5 (Internal Standard) Purification2->FinalProduct Analysis Characterization (MS, NMR, HPLC) FinalProduct->Analysis Reaction_Scheme cluster_step1 Step 1 cluster_step2 Step 2 r1 Bromobenzene-d5 plus1 + r2 5-Methyl-2-pyridone int1 Pirfenidone-d5 r2->int1  Cu₂O, K₂CO₃  DMF, ~130°C fp 5-Carboxy-pirfenidone-d5 int1->fp  KMnO₄, NaOH(aq)  Heat, then H₃O⁺

References

chemical properties of 5-Carboxy-N-phenyl-2-1H-pyridone-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 5-Carboxy-N-phenyl-2-1H-pyridone-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a deuterated stable isotope-labeled metabolite of Pirfenidone. Pirfenidone is an anti-inflammatory and anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis (IPF) and diabetic kidney disease.[1][2] This document details the compound's characteristics, its role as a significant metabolite, and its applications in research, particularly as an internal standard for pharmacokinetic and metabolic studies. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound is the pentadeuterated analog of 5-carboxy-N-phenyl-2-1H-pyridone, the major and inactive metabolite of Pirfenidone.[3] The deuterium labeling on the phenyl group makes it an ideal internal standard for mass spectrometry-based quantitative analyses.[4]

Identifiers and General Data
PropertyValue
Chemical Name 6-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)pyridine-3-carboxylic acid[1]
Synonyms This compound; 1,6-Dihydro-6-oxo-1-(phenyl-d5)-3-pyridinecarboxylic Acid; 6-Oxo-1-(phenyl-d5)-1,6-dihydropyridine-3-carboxylic Acid[5]
CAS Number 1020719-24-7[1][5][6]
Unlabeled CAS Number 77837-08-2[1]
Product Type Metabolite; Stable Isotope Labelled[1]
API Family Pirfenidone[1]
Physicochemical Data
PropertyValue
Molecular Formula C₁₂H₄D₅NO₃[5][6]
Molecular Weight 220.24 g/mol [1][5][6]
Monoisotopic Mass 220.0896 Da[1]
Melting Point 268-270°C[5]
Appearance Solid (form not specified)
Purity >95% (as determined by HPLC)[1]
Storage Temperature -20°C[1][5]

Biological Significance and Metabolic Pathway

Pirfenidone undergoes rapid metabolism in vivo, with approximately 80% of a dose being eliminated in the urine, primarily as its 5-carboxy metabolite.[3] The transformation from the parent drug, which has a 5-methyl group, to the 5-carboxy metabolite is a critical step in its clearance.[7] This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP1A2.[3] The resulting carboxylic acid metabolite is considered inactive.[3]

The metabolic pathway from Pirfenidone to its 5-carboxy metabolite is a two-step oxidation process.

Metabolic Pathway of Pirfenidone Pirfenidone Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) Metabolite1 5-Hydroxymethyl Pirfenidone Pirfenidone->Metabolite1 CYP1A2 Metabolite2 5-Carboxy Pirfenidone (5-Carboxy-N-phenyl-2-1H-pyridone) Metabolite1->Metabolite2 Oxidation Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 5-Carboxy-N-phenyl- 2-1H-pyridone-d5 (IS) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Peak Area Ratio) MS->Quant

References

Pirfenidone Metabolism: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirfenidone is an orally administered pyridone molecule with established anti-inflammatory and antifibrotic properties, approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by rapid and extensive hepatic metabolism. This guide provides an in-depth examination of the metabolic pathways of pirfenidone, the characteristics of its major metabolites, and the experimental methodologies used to elucidate these processes. A thorough understanding of its metabolism is critical for optimizing therapeutic strategies, managing drug-drug interactions, and ensuring patient safety.

Metabolic Pathways

Pirfenidone undergoes extensive metabolism in the liver, with approximately 70-80% of the drug being processed by cytochrome P450 (CYP) enzymes.[2] Less than 1% of the administered dose is excreted as the unchanged parent drug.[2] The metabolic process primarily involves oxidation, leading to the formation of several metabolites.

Primary Oxidation Pathway

The principal metabolic route for pirfenidone is the oxidation of its 5-methyl group. This process occurs in two main steps:

  • 5-Hydroxylation: The methyl group is first hydroxylated to form the intermediate metabolite, 5-hydroxymethyl pirfenidone.

  • Oxidation to Carboxylic Acid: This intermediate is subsequently oxidized to form the major and final metabolite, 5-carboxy-pirfenidone.[3][4]

This biotransformation from pirfenidone to 5-hydroxymethyl pirfenidone is considered the rate-limiting step in its metabolism.[4] In humans, only the parent pirfenidone and the 5-carboxy-pirfenidone metabolite are found in significant quantities in the plasma.[2] While most sources describe the 5-carboxy-pirfenidone metabolite as inactive[1][5][6][7], some reports suggest it may possess pharmacological activity.[8][9]

Pirfenidone_Metabolism Pirfenidone Pirfenidone Hydroxymethyl 5-hydroxymethyl pirfenidone (Intermediate Metabolite) Pirfenidone->Hydroxymethyl CYP1A2 (Major) CYP2C9, 2C19, 2D6, 2E1 (Minor) Step 1: 5-Hydroxylation Carboxy 5-carboxy-pirfenidone (Major, Inactive Metabolite) Hydroxymethyl->Carboxy Step 2: Oxidation Reactive_Metabolite_Formation cluster_path1 Pathway 1 cluster_path2 Pathway 2 Pirfenidone1 Pirfenidone QM1 Quinone Methide Intermediate Pirfenidone1->QM1 P450s (Dehydrogenation) GSH Glutathione (GSH) QM1->GSH Pirfenidone2 Pirfenidone Hydroxymethyl 5-hydroxymethyl pirfenidone Pirfenidone2->Hydroxymethyl P450s (Hydroxylation) Sulfate_Conj Benzyl alcohol-sulfate (Unstable) Hydroxymethyl->Sulfate_Conj Sulfotransferases QM2 Quinone Methide Intermediate Sulfate_Conj->QM2 Spontaneous QM2->GSH GSH_Conj GSH/NAC Conjugates GSH->GSH_Conj Conjugation In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Pirfenidone Pirfenidone (Substrate) Incubation Incubation at 37°C Pirfenidone->Incubation Enzymes Enzyme Source (HLMs, Recombinant CYPs) Enzymes->Incubation Cofactors Cofactors (NADPH-generating system) Cofactors->Incubation Inhibitors Add Selective CYP Inhibitors Incubation->Inhibitors Inhibition Assay Quench Stop Reaction (e.g., Acetonitrile) Incubation->Quench Inhibitors->Quench Analyze LC/MS Analysis Quench->Analyze Quantify Quantify Metabolites & Determine Enzyme Kinetics Analyze->Quantify

References

The Central Role of 5-Carboxy-N-phenyl-2-1H-pyridone in Defining the Pharmacokinetic Profile of Pirfenidone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-N-phenyl-2-1H-pyridone, also known as 5-carboxy-pirfenidone, is the principal and pharmacologically inactive major metabolite of pirfenidone, a first-line therapeutic agent for idiopathic pulmonary fibrosis (IPF).[1][2] The study of this metabolite is of paramount importance in the field of pharmacokinetics, as its formation and elimination characteristics are critical determinants of the safety, efficacy, and disposition of the parent drug, pirfenidone. This technical guide provides a comprehensive overview of the role of 5-Carboxy-N-phenyl-2-1H-pyridone in pharmacokinetic studies, detailing quantitative data, experimental protocols, and metabolic pathways.

Pharmacokinetic Profile of 5-Carboxy-N-phenyl-2-1H-pyridone

The pharmacokinetic parameters of 5-Carboxy-N-phenyl-2-1H-pyridone are intrinsically linked to those of pirfenidone. Following oral administration, pirfenidone is rapidly absorbed and extensively metabolized, with the vast majority being converted to 5-carboxy-pirfenidone.[3] This metabolite is then predominantly excreted in the urine.[3]

Quantitative Pharmacokinetic Data in Healthy Chinese Subjects (Single Dose)
Dose of PirfenidoneAnalyteCmax (μg/mL)Tmax (h)t1/2 (h)AUC (μg·h/mL)
200 mgPirfenidone-1.8 - 2.22.1 - 2.4-
5-Carboxy-pirfenidone-1.5 - 2.22.1 - 2.6-
400 mgPirfenidone-1.8 - 2.22.1 - 2.4-
5-Carboxy-pirfenidone-1.5 - 2.22.1 - 2.6-
600 mgPirfenidone-1.8 - 2.22.1 - 2.4-
5-Carboxy-pirfenidone-1.5 - 2.22.1 - 2.6-

Data extracted from a study in healthy Chinese subjects under fed conditions. Cmax and AUC were reported to be dose-proportional.[3]

Quantitative Pharmacokinetic Data in Patients with Idiopathic Pulmonary Fibrosis (Multiple Doses)
Dose of PirfenidoneAnalyteAUC0-8 h (μg·h·mL-1)t1/2 (h)
400 mg (multiple oral administrations)Pirfenidone40.68 ± 12.514.60 ± 2.40
5-Carboxy-pirfenidone24.25 ± 10.405.09 ± 2.55

Data from a study in patients with IPF.[4]

Tissue Distribution in Rats

A study in rats evaluated the tissue distribution of pirfenidone and its metabolites following a 30 mg/kg oral dose. The area under the drug concentration-time curve (AUC) ratios of lung/plasma for pirfenidone and 5-carboxypirfenidone were 0.52 and 0.61, respectively.[5] In contrast, the AUC ratios for liver/plasma were 2.3 and 6.5, and for kidney/plasma were 1.5 and 20, respectively, suggesting higher concentrations of the metabolite in the liver and kidneys.[5]

Metabolic Pathway of Pirfenidone to 5-Carboxy-N-phenyl-2-1H-pyridone

Pirfenidone undergoes extensive metabolism, primarily in the liver. The main metabolic pathway involves a two-step process:

  • Hydroxylation: The methyl group of pirfenidone is hydroxylated to form an intermediate metabolite, 5-hydroxymethyl-pirfenidone. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from other isoforms such as CYP2C9, CYP2C19, and CYP2D6.[6][7]

  • Oxidation: The 5-hydroxymethyl-pirfenidone is subsequently oxidized to the final major metabolite, 5-carboxy-pirfenidone.[8]

This metabolic conversion is a critical clearance mechanism for pirfenidone, with approximately 87.76% of an administered dose being excreted in the urine as 5-carboxy-pirfenidone.[3]

G Pirfenidone Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) Hydroxymethyl 5-hydroxymethyl-pirfenidone Pirfenidone->Hydroxymethyl Hydroxylation (CYP1A2 >> CYP2C9, 2C19, 2D6) Carboxy 5-Carboxy-N-phenyl-2-1H-pyridone (5-carboxy-pirfenidone) Hydroxymethyl->Carboxy Oxidation

Metabolic conversion of pirfenidone.

Experimental Protocols for Pharmacokinetic Studies

The quantification of 5-Carboxy-N-phenyl-2-1H-pyridone in biological matrices is essential for pharmacokinetic assessments. A common and robust analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and LC-MS/MS Analysis

A validated method for the simultaneous determination of pirfenidone and 5-carboxy-pirfenidone in human plasma involves the following steps:[9][10][11]

  • Sample Collection: Collect blood samples at predetermined time points after drug administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: To a 0.1 mL aliquot of plasma, add an internal standard (e.g., deuterium-labeled pirfenidone and 5-carboxy-pirfenidone) and a protein precipitating agent like acetonitrile.[9][10][11]

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Injection: Inject the clear supernatant into the LC-MS/MS system.

  • Chromatographic Separation: Use a C18 column (e.g., Agilent Zorbax Plus C18) with an isocratic mobile phase, such as a mixture of acetonitrile and aqueous ammonium formate with formic acid.[9][10][11]

  • Mass Spectrometric Detection: Employ multiple reaction monitoring (MRM) in positive ionization mode to quantify the analytes and internal standards. The mass transitions are m/z 186.1 → 65.1 for pirfenidone and m/z 216.0 → 77.0 for 5-carboxy-pirfenidone.[10][11]

This method is sensitive, with a lower limit of quantification of 0.005 μg/mL for both pirfenidone and its metabolite.[10] The calibration curves are typically linear over a wide concentration range.[10]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (0.1 mL) IS Add Internal Standards Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC Injection MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Workflow for bioanalytical quantification.

Clinical Significance in Pharmacokinetic Studies

Monitoring the plasma concentrations of 5-Carboxy-N-phenyl-2-1H-pyridone alongside the parent drug, pirfenidone, provides crucial insights into:

  • Rate and Extent of Metabolism: The metabolite-to-parent drug concentration ratio offers a direct measure of the metabolic conversion rate.

  • Drug Clearance: As the primary route of elimination is through the formation and excretion of this metabolite, its measurement is vital for understanding the overall clearance of pirfenidone.[3]

  • Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP1A2 can significantly alter the pharmacokinetics of pirfenidone, which would be reflected in the plasma concentrations of 5-carboxy-pirfenidone.[1]

  • Patient-Specific Factors: Factors such as hepatic impairment can affect the metabolism of pirfenidone, leading to altered exposure to both the parent drug and its metabolite.

Conclusion

5-Carboxy-N-phenyl-2-1H-pyridone, while not pharmacologically active itself, plays an indispensable role in the pharmacokinetic evaluation of pirfenidone. Its quantification allows for a comprehensive understanding of the absorption, distribution, metabolism, and excretion of pirfenidone. The detailed experimental protocols and established metabolic pathways provide a robust framework for researchers and drug development professionals to accurately characterize the disposition of pirfenidone in various clinical and non-clinical settings. This knowledge is fundamental for optimizing dosing regimens, ensuring patient safety, and predicting potential drug interactions.

References

A Technical Guide to 5-Carboxy-N-phenyl-2-1H-pyridone-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Carboxy-N-phenyl-2-1H-pyridone-d5 is the deuterated form of 5-Carboxy-N-phenyl-2-1H-pyridone, the major active metabolite of Pirfenidone. Pirfenidone is an anti-fibrotic and anti-inflammatory drug used for the treatment of idiopathic pulmonary fibrosis (IPF). The deuterated analog serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the active metabolite in biological matrices through mass spectrometry-based methods. This guide provides an in-depth overview of its commercial availability, experimental applications, and the biochemical pathways it is involved in.

Commercial Suppliers of this compound

For researchers looking to procure this compound, several commercial suppliers offer this stable isotope-labeled compound. The following table summarizes key information from various vendors. Please note that pricing and available quantities are often subject to change and may require direct inquiry with the supplier.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage ConditionsNotes
Pharmaffiliates 1020719-24-7C₁₂H₄D₅NO₃220.24High purity-A deuterated metabolite of Pirfenidone.[1]
Santa Cruz Biotechnology (SCBT) 1020719-24-7C₁₂H₄D₅NO₃220.24Not specified-For research use only.[2]
Echemi (HANGZHOU LEAP CHEM CO., LTD.) 1020719-24-7C₁₂H₄D₅NO₃220.24Not specified-20°C Freezer-
LGC Standards 1020719-24-7C₁₂H₄D₅NO₃220.24>95% (HPLC)[3]-20°C[3]A deuterated metabolite of Pirfenidone.[3]
Benchchem 1020719-24-7C₁₂H₄D₅NO₃220.23Not specified-For research use only.[4]
Scientific Laboratory Supplies (Ireland) Ltd. 1020719-24-7C₁₂H₄D₅NO₃220.24Not specified-Sourced from TRC.
MedChemExpress 1020719-24-7C₁₂H₄D₅NO₃220.24Not specified-Can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5]

Experimental Protocols

Application: Quantification of Pirfenidone and its metabolite, 5-Carboxy-N-phenyl-2-1H-pyridone, in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This compound is used as an internal standard for the accurate quantification of the non-deuterated metabolite.

1. Sample Preparation:

  • To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standards (Pirfenidone-d5 and this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20-80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80-20% B

    • 2.6-4.0 min: 20% B

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pirfenidone: m/z 186.1 → 158.1

    • 5-Carboxy-N-phenyl-2-1H-pyridone: m/z 216.1 → 188.1

    • Pirfenidone-d5 (Internal Standard): m/z 191.1 → 163.1

    • This compound (Internal Standard): m/z 221.1 → 193.1

  • Instrument Parameters: Optimize source and compound-specific parameters (e.g., capillary voltage, source temperature, collision energy) according to the instrument manufacturer's guidelines.

4. Data Analysis:

  • Quantify the concentrations of Pirfenidone and 5-Carboxy-N-phenyl-2-1H-pyridone by calculating the peak area ratios of the analytes to their respective deuterated internal standards.

  • Generate a calibration curve using known concentrations of the analytes and internal standards.

Visualizations

Signaling Pathways of Pirfenidone

Pirfenidone exerts its anti-fibrotic effects by modulating several key signaling pathways involved in fibrosis. The diagram below illustrates the inhibitory effects of Pirfenidone on pathways activated by Transforming Growth Factor-beta (TGF-β), a central mediator of fibrosis.

Pirfenidone_Signaling_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 p-SMAD2/3 TGF_beta_R->SMAD2_3 Pirfenidone Pirfenidone Pirfenidone->TGF_beta_R Pirfenidone->SMAD2_3 SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Fibroblast_Proliferation Fibroblast Proliferation Nucleus->Fibroblast_Proliferation ECM_Production Extracellular Matrix (Collagen) Production Nucleus->ECM_Production

Caption: Pirfenidone inhibits TGF-β signaling, reducing fibroblast proliferation and collagen production.

Experimental Workflow

The following diagram outlines the typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Experimental_Workflow start Biological Sample (e.g., Plasma) Collection step1 Spike with Internal Standard (this compound) start->step1 step2 Sample Preparation (Protein Precipitation, Extraction) step1->step2 step3 LC-MS/MS Analysis step2->step3 step4 Data Processing (Peak Integration, Area Ratio Calculation) step3->step4 end Quantification of 5-Carboxy-N-phenyl-2-1H-pyridone step4->end

Caption: Workflow for quantification of Pirfenidone metabolite using a deuterated internal standard.

Logical Relationship: Pirfenidone Metabolism

This diagram illustrates the metabolic conversion of Pirfenidone to its major active metabolite, 5-Carboxy-N-phenyl-2-1H-pyridone.

Pirfenidone_Metabolism Pirfenidone Pirfenidone Metabolite 5-Carboxy-N-phenyl-2-1H-pyridone Pirfenidone->Metabolite Oxidation CYP1A2 CYP1A2 (and other CYPs) CYP1A2->Pirfenidone

Caption: Metabolic pathway of Pirfenidone to its primary carboxylated metabolite.

References

Technical Guide: 5-Carboxy-N-phenyl-2-1H-pyridone-d5 (CAS 1020719-24-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties, structure, and relevant biological context of the compound with CAS number 1020719-24-7, identified as 5-Carboxy-N-phenyl-2-1H-pyridone-d5. This molecule is the deuterated form of 5-Carboxy-N-phenyl-2-1H-pyridone, the major metabolite of Pirfenidone. Pirfenidone is an anti-fibrotic and anti-inflammatory drug primarily used for the treatment of idiopathic pulmonary fibrosis (IPF).

The deuteration of the phenyl group in this metabolite makes it an invaluable tool in pharmacokinetic (PK) studies, where it serves as a stable isotope-labeled internal standard for the accurate quantification of the non-deuterated metabolite in biological matrices using mass spectrometry.[1] Understanding the properties of this deuterated compound, in conjunction with the pharmacological profile of its parent drug, is crucial for researchers in drug metabolism, pharmacokinetics, and the development of anti-fibrotic therapies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridone ring substituted with a carboxylic acid group and a deuterated phenyl group.

Synonyms:

  • 1,6-Dihydro-6-oxo-1-(phenyl-d5)-3-pyridinecarboxylic Acid[2][3]

  • 6-Oxo-1-(phenyl-d5)-1,6-dihydropyridine-3-carboxylic Acid[2][3]

  • 1,6-Dihydro-6-oxo-1-(phenyl-2,3,4,5,6-d5)-3-pyridinecarboxylic acid[2]

Physicochemical Properties

A summary of the available quantitative data for this compound and its non-deuterated analogue is presented in Table 1.

PropertyValue (Deuterated - d5)Value (Non-deuterated)Reference
CAS Number 1020719-24-777837-08-2[2][3]
Molecular Formula C₁₂H₄D₅NO₃C₁₂H₉NO₃[3][4]
Molecular Weight 220.24 g/mol 215.21 g/mol [2][3]
Appearance Off-White to Pale Yellow SolidNot specified[3]
Melting Point 268-270°CNot specified[2]
Solubility Slightly soluble in DMSO and MethanolNot specified[2]
Storage Temperature 2-8°C Refrigerator or -20°C FreezerNot specified[2][3]

Synthesis and Experimental Protocols

Synthesis of 5-Carboxy-N-phenyl-2(1H)-pyridone (Non-deuterated)

The synthesis involves the following key steps:

  • Esterification of 6-hydroxynicotinic acid to yield methyl 6-hydroxynicotinate.

  • Reaction of the methyl ester with phenylboronic acid in the presence of a copper (II) acetate catalyst and pyridine in dichloromethane to form the N-phenylated pyridone ester.

  • Deprotection (hydrolysis) of the methyl ester using a base such as lithium hydroxide in a tetrahydrofuran/water mixture to yield the final carboxylic acid product.[5]

A workflow for this synthesis is depicted in the following diagram:

G A 6-Hydroxynicotinic Acid B Methyl 6-hydroxynicotinate A->B Esterification (e.g., MeOH, H+) C Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate B->C N-Arylation (Phenylboronic acid, Cu(OAc)2, Pyridine) D 5-Carboxy-1-phenyl-2(1H)-pyridinone C->D Hydrolysis (e.g., LiOH, THF/H2O) G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample (100 µL) B Add Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into UPLC System E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometry Detection (ESI+, MRM) G->H I Quantification H->I G TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 Phosphorylation Smad4 Smad4 Smad23->Smad4 Nucleus Nucleus Smad23->Nucleus Smad4->Nucleus Gene Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene Pirfenidone Pirfenidone Pirfenidone->TGFB Inhibits Production Pirfenidone->Smad23 Inhibits Phosphorylation G cluster_growth Growth Factors cluster_inflammation Inflammatory Cytokines Pirfenidone Pirfenidone PDGF PDGF Pirfenidone->PDGF FGF FGF Pirfenidone->FGF TNFa TNF-α Pirfenidone->TNFa IL1b IL-1β Pirfenidone->IL1b Fibroblast Fibroblast Proliferation PDGF->Fibroblast FGF->Fibroblast Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation

References

A Comprehensive Technical Guide to the Analytical Standards of Pirfenidone and 5-Carboxy-Pirfenidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical standards for pirfenidone and its primary active metabolite, 5-carboxy-pirfenidone. This document consolidates critical information on the physicochemical properties, analytical methodologies, and metabolic pathways of these compounds, offering a valuable resource for researchers and professionals in drug development and analysis.

Introduction to Pirfenidone and its Metabolite

Pirfenidone is a novel antifibrotic agent utilized in the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] It is a small, non-peptide molecule with the chemical name 5-methyl-1-phenyl-2-(1H)-pyridone.[2] In the human body, pirfenidone is primarily metabolized to 5-carboxy-pirfenidone, which is the main metabolite found in plasma.[3] While 5-carboxy-pirfenidone is considered to have limited biological activity, its quantification is crucial for pharmacokinetic and metabolism studies.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of pirfenidone and 5-carboxy-pirfenidone is fundamental for the development of analytical methods and formulation strategies.

PropertyPirfenidone5-Carboxy-pirfenidone
Chemical Formula C₁₂H₁₁NOC₁₂H₉NO₃
Molecular Weight 185.22 g/mol [3]215.21 g/mol [5]
Appearance White or pale yellow crystalline powder[6]Not specified
Solubility Sparingly soluble in water, freely soluble in ethanol[6]Not specified
CAS Number 53179-13-8[7]77837-08-2[5]

Analytical Standards and Reference Materials

Certified analytical standards are essential for accurate quantification in research and quality control. Several suppliers offer reference standards for pirfenidone and its metabolite.

CompoundSupplier ExamplesAvailable Forms
Pirfenidone MedChemExpress, Sigma-Aldrich, LGC StandardsAnalytical Standard, European Pharmacopoeia (EP) Reference Standard[3][8][9]
5-Carboxy-pirfenidone TLC Pharmaceutical StandardsAnalytical Standard
Pirfenidone-d₅ Axios Research, TLC Pharmaceutical StandardsDeuterated internal standard[10][11]
5-Carboxy-pirfenidone-d₅ Axios Research, TLC Pharmaceutical StandardsDeuterated internal standard[10][11]

Metabolic Pathway of Pirfenidone

Pirfenidone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2, to form 5-carboxy-pirfenidone.[12][13] This process is a critical aspect of its pharmacokinetic profile.

Pirfenidone Pirfenidone Metabolite 5-Carboxy-pirfenidone Pirfenidone->Metabolite Metabolism CYP1A2 CYP1A2 CYP1A2->Pirfenidone

Metabolic conversion of Pirfenidone to 5-Carboxy-pirfenidone.

Analytical Methodologies

The simultaneous determination of pirfenidone and 5-carboxy-pirfenidone in biological matrices is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography (HPLC) with UV detection is also employed, particularly for pharmaceutical formulations.

LC-MS/MS Method for Plasma Samples

A validated LC-MS/MS method for the simultaneous quantification of pirfenidone and 5-carboxy-pirfenidone in human plasma has been reported.[14][15] This method is sensitive, rapid, and suitable for pharmacokinetic studies.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (0.1 mL) IS Add Internal Standards (d₅-analogs) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Workflow for LC-MS/MS analysis of Pirfenidone and 5-Carboxy-pirfenidone.

Detailed Experimental Protocol:

  • Sample Preparation:

    • To 0.1 mL of human plasma, add internal standards (deuterium-labeled pirfenidone-d₅ and 5-carboxy-pirfenidone-d₅).[14]

    • Deproteinize the sample by adding acetonitrile.[14][15]

    • Vortex and centrifuge the mixture.

    • Collect the supernatant for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Plus C18.[14]

    • Mobile Phase: A mixture of acetonitrile and 5 mM aqueous ammonium formate solution containing 0.1% formic acid (60:40, v/v).[14][15]

    • Elution: Isocratic.[14][15]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[14][15]

    • MRM Transitions:

      • Pirfenidone: m/z 186.1 → 65.1[14][15]

      • 5-Carboxy-pirfenidone: m/z 216.0 → 77.0[14][15]

      • Pirfenidone-d₅: m/z 191.1 → 65.1[14][15]

      • 5-Carboxy-pirfenidone-d₅: m/z 221.0 → 81.0[14][15]

Method Performance:

ParameterPirfenidone5-Carboxy-pirfenidone
Linearity Range 0.005–25 µg/mL[14][15]0.005–15 µg/mL[14][15]
Lower Limit of Quantification (LLOQ) 0.005 µg/mL[14][15]0.005 µg/mL[14][15]
Mean Recovery ≥90%[14]≥90%[14]
Intra- and Interday Precision (RE%) -11.7% to 1.3%[14]-5.6% to 2.5%[14]
HPLC-UV Method for Pharmaceutical Formulations

A validated RP-HPLC method with UV detection is available for the quantification of pirfenidone in tablet formulations.[2]

Detailed Experimental Protocol:

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 Zorbax Eclipse plus.[2]

    • Mobile Phase: Acetonitrile:water (35:65 %v/v).[2]

    • Flow Rate: 0.7 mL/min.[2]

    • Detection: UV at 317 nm.[2]

Method Performance:

ParameterPirfenidone
Linearity Range 0.2-5.0 µg/mL[2]
Recovery 98-102%[2]
Relative Standard Deviation (RSD) <2%[2]

Conclusion

This technical guide provides a consolidated resource for the analytical standards of pirfenidone and its major metabolite, 5-carboxy-pirfenidone. The detailed information on physicochemical properties, commercially available standards, metabolic pathways, and validated analytical methodologies will support researchers and drug development professionals in their work with these compounds. The provided experimental protocols offer a starting point for the implementation of robust and reliable analytical methods for the quantification of pirfenidone and 5-carboxy-pirfenidone in various matrices.

References

Methodological & Application

Application Notes: Quantitative Analysis of Pirfenidone and its Metabolite, 5-Carboxypirfenidone, in Human Plasma using 5-Carboxy-N-phenyl-2-1H-pyridone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Pirfenidone is an anti-inflammatory and antifibrotic agent used for the treatment of idiopathic pulmonary fibrosis (IPF). Monitoring its plasma concentrations, along with its major active metabolite, 5-carboxy-pirfenidone, is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the simultaneous quantification of pirfenidone and 5-carboxy-pirfenidone in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of deuterated internal standards, pirfenidone-d5 and 5-carboxy-N-phenyl-2-1H-pyridone-d5 (5-carboxy-pirfenidone-d5), to ensure high accuracy and precision.

Principle:

The analytical method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry. A simple protein precipitation step is employed to extract pirfenidone, 5-carboxy-pirfenidone, and their respective deuterated internal standards from human plasma. The analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of this compound as an internal standard for 5-carboxy-pirfenidone compensates for potential variability in sample preparation and instrument response, leading to reliable quantification.

Materials and Reagents:

  • Pirfenidone reference standard

  • 5-Carboxy-N-phenyl-2-1H-pyridone (5-carboxy-pirfenidone) reference standard

  • Pirfenidone-d5 (internal standard)

  • This compound (internal standard)[1][2][3][4]

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Experimental Protocols:

Preparation of Stock and Working Solutions:

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve pirfenidone and 5-carboxy-pirfenidone in a suitable solvent (e.g., methanol or mobile phase) to obtain a final concentration of 1 mg/mL.

  • Prepare stock solutions of the internal standards, pirfenidone-d5 and 5-carboxy-pirfenidone-d5, at a concentration of 0.1 mg/mL in the mobile phase.[1][2]

Working Solutions:

  • Prepare serial dilutions of the pirfenidone and 5-carboxy-pirfenidone stock solutions with the mobile phase to create working solutions for calibration standards and quality control (QC) samples.[1][2]

  • Dilute the internal standard stock solutions with the mobile phase to prepare working solutions of 20 µg/mL for pirfenidone-d5 and 10 µg/mL for 5-carboxy-pirfenidone-d5.[1][2]

  • Store all solutions at 4°C and bring to room temperature before use.[1][2]

Preparation of Calibration Standards and Quality Control Samples:
  • To 0.1 mL of blank human plasma, add 20 µL of the appropriate working solutions of pirfenidone and 5-carboxy-pirfenidone.[1][2]

  • Add 20 µL of the internal standard working solution mixture (containing pirfenidone-d5 and 5-carboxy-pirfenidone-d5).[1][2]

  • The final concentrations for the calibration curve are presented in the table below.

  • Prepare QC samples at four concentration levels (low, medium 1, medium 2, and high) in the same manner.

Sample Preparation:
  • To a 2 mL centrifuge tube containing 0.1 mL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution mixture.[1][2]

  • Vortex the mixture for 10 seconds.[1]

  • Add 0.88 mL of acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 15 seconds.[1]

  • Centrifuge the samples at 14,680 rpm (20,238 x g) for 5 minutes.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

G cluster_metabolism Metabolic Pathway cluster_analysis Analytical Pairing Pirfenidone Pirfenidone Metabolite1 5-Hydroxymethyl-pirfenidone Pirfenidone->Metabolite1 CYP1A2 (major) Metabolite2 5-Carboxy-pirfenidone (Analyte) Metabolite1->Metabolite2 Oxidation IS2 5-Carboxy-pirfenidone-d5 (Internal Standard) Metabolite2->IS2 Paired for Quantification

References

Application Note and Protocol: Sample Preparation of Pirfenidone in Human Plasma for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pirfenidone is an anti-fibrotic and anti-inflammatory drug used for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Accurate quantification of pirfenidone in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sample preparation of pirfenidone and its major metabolite, 5-carboxy-pirfenidone, from human plasma using a simple and efficient protein precipitation method. This method is suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The protocol is based on the principle of protein precipitation to remove high molecular weight proteins from the plasma sample, which can interfere with the analysis. Acetonitrile is used as the precipitating agent.[2][3][4] An internal standard (IS), typically a deuterium-labeled version of pirfenidone (pirfenidone-d5), is added prior to precipitation to ensure accuracy and precision of the quantification.[3][5] After centrifugation, the clear supernatant containing pirfenidone and the internal standard is directly injected into the LC-MS/MS system for analysis.

Materials and Reagents

  • Human plasma (collected in EDTA or heparinized tubes)[4][5]

  • Pirfenidone reference standard

  • Pirfenidone-d5 (internal standard)

  • Acetonitrile (HPLC or LC-MS grade)[2][3][4]

  • Methanol (HPLC or LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Water (deionized or Milli-Q)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Experimental Protocol

A simple protein precipitation method is employed for the extraction of pirfenidone from human plasma.[4]

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of pirfenidone and pirfenidone-d5 in a suitable solvent such as methanol or mobile phase.[2][4]

    • Prepare working solutions by serially diluting the stock solutions.[2][4]

    • Spike blank human plasma with the working solutions to create calibration curve standards and quality control samples at various concentrations.[2][4]

  • Sample Preparation:

    • Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.[2][3][4]

    • Add 20 µL of the internal standard working solution (pirfenidone-d5) to each tube and vortex for 10 seconds.[2]

    • Add 880 µL of acetonitrile to each tube to precipitate the plasma proteins.[2]

    • Vortex the mixture for 15 seconds.[2]

    • Centrifuge the tubes at high speed (e.g., 14,680 rpm or 20,238 x g) for 5 minutes.[2]

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

The prepared samples can be analyzed using a validated LC-MS/MS method. A typical method utilizes a C18 column with a mobile phase consisting of acetonitrile and an aqueous solution of ammonium formate with formic acid.[2][3] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[3][6]

Quantitative Data Summary

The following table summarizes the quantitative data from a validated bioanalytical method for pirfenidone in human plasma using protein precipitation.

ParameterPirfenidone5-carboxy-pirfenidoneReference
Linearity Range 0.005 - 25 µg/mL0.005 - 15 µg/mL[3][4]
Lower Limit of Quantification (LLOQ) 0.005 µg/mL0.005 µg/mL[3][4]
Mean Recovery ≥90%≥90%[3]
Intra-day Precision (%RSD) < 11.7%< 5.6%[3]
Inter-day Precision (%RSD) < 11.7%< 5.6%[3]
Intra-day Accuracy (%RE) -11.7% to 1.3%-5.6% to 2.5%[3]
Inter-day Accuracy (%RE) -11.7% to 1.3%-5.6% to 2.5%[3]

Experimental Workflow Diagram

Pirfenidone_Sample_Prep Pirfenidone Sample Preparation Workflow plasma Human Plasma Sample (100 µL) is Add Internal Standard (Pirfenidone-d5) plasma->is vortex1 Vortex (10s) is->vortex1 precipitation Add Acetonitrile (880 µL) for Protein Precipitation vortex1->precipitation vortex2 Vortex (15s) precipitation->vortex2 centrifuge Centrifuge (14,680 rpm, 5 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Pirfenidone Sample Preparation in Human Plasma.

Conclusion

The protein precipitation method described is a simple, rapid, and reliable technique for the extraction of pirfenidone from human plasma samples.[2][3][4] This protocol provides high recovery and is suitable for high-throughput analysis in clinical and research settings. The subsequent LC-MS/MS analysis allows for sensitive and selective quantification of pirfenidone and its metabolites.

References

Application Notes and Protocols for the Quantification of 5-carboxy-pirfenidone using 5-carboxy-pirfenidone-d5 by MRM Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for the quantitative analysis of 5-carboxy-pirfenidone, the major active metabolite of the anti-fibrotic drug pirfenidone, in human plasma. The method utilizes a stable isotope-labeled internal standard, 5-carboxy-pirfenidone-d5, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection. This methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Quantitative Data Summary

The following table summarizes the essential mass spectrometry parameters for the MRM transitions of 5-carboxy-pirfenidone and its deuterated internal standard, 5-carboxy-pirfenidone-d5. These parameters are critical for setting up the instrument method for quantitative analysis. Two possible transitions for the internal standard are provided for methodological flexibility and confirmation.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Impact Energy (U) / Collision EnergySplit Voltage (V) / Declustering Potential
5-carboxy-pirfenidone216.077.033128
5-carboxy-pirfenidone-d5 (Internal Standard) 221.0 81.0 33 128
5-carboxy-pirfenidone-d5 (Alternative IS Transition)220.94899.1Not SpecifiedNot Specified

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and the preparation of standards and quality control samples, based on established and validated procedures.[1]

Materials and Reagents
  • 5-carboxy-pirfenidone reference standard

  • 5-carboxy-pirfenidone-d5 internal standard (IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of 5-carboxy-pirfenidone (e.g., 1 mg/mL) and 5-carboxy-pirfenidone-d5 (e.g., 0.1 mg/mL) in a suitable solvent such as the mobile phase.[1]

  • Working Solutions: Serially dilute the stock solutions with the mobile phase to create a series of working solutions for both the analyte and the internal standard at various concentrations.[1]

  • Calibration Curve Samples: Prepare calibration standards by spiking known concentrations of the 5-carboxy-pirfenidone working solutions into blank human plasma. A typical calibration curve might range from 0.005 to 15 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma to assess the accuracy and precision of the method.[1]

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for sample cleanup.[1]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or unknown).

  • Add a sufficient volume of the 5-carboxy-pirfenidone-d5 internal standard working solution.

  • Add acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume) to precipitate the plasma proteins.

  • Vortex the mixture thoroughly for approximately 30 seconds.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: Agilent Zorbax Plus C18 (or equivalent)[1]

  • Mobile Phase: A mixture of acetonitrile and 5 mM aqueous ammonium formate containing 0.1% formic acid (60:40, v/v).[1][2]

  • Elution Mode: Isocratic[1][2]

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 3 µL[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: As specified in the quantitative data summary table.

  • Ion Source Parameters:

    • Nebulizer Gas: Adjust to instrument manufacturer's recommendations (e.g., 45 psi).[1]

    • Drying Gas Flow: Set to a high flow rate (e.g., 10 L/min).[1]

    • Drying Gas Temperature: 350°C[1]

    • Capillary Voltage: 4,000 V[1]

  • Dwell Time: 100 ms per transition.[1]

Visualizations

Multiple Reaction Monitoring (MRM) Workflow

The following diagram illustrates the principle of MRM for the analysis of 5-carboxy-pirfenidone. The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3) for detection.

MRM_Workflow cluster_source Ion Source (ESI+) cluster_ms Triple Quadrupole Mass Spectrometer 5_carboxy_pirfenidone 5-carboxy-pirfenidone Q1 Q1 Precursor Ion Selection 5_carboxy_pirfenidone->Q1 m/z 216.0 IS_d5 5-carboxy-pirfenidone-d5 IS_d5->Q1 m/z 221.0 Q2 Q2 Collision Cell (Fragmentation) Q1->Q2 Selected Precursors Q3 Q3 Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector m/z 77.0 (Analyte) m/z 81.0 (IS)

Caption: MRM workflow for 5-carboxy-pirfenidone and its d5-labeled internal standard.

Experimental Workflow

This diagram outlines the logical sequence of steps from sample collection to data analysis in the quantitative bioanalytical workflow.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (5-carboxy-pirfenidone-d5) plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Bioanalytical workflow from sample preparation to final quantification.

References

Application Notes and Protocols for Idiopathic Pulmonary Fibrosis (IPF) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary research models and therapeutic strategies in the field of Idiopathic Pulmonary Fibrosis (IPF). Detailed protocols for key experimental models and clinical trials are presented, alongside a summary of quantitative data and visualization of relevant signaling pathways. This document is intended to serve as a practical guide for researchers and professionals involved in the discovery and development of novel therapies for IPF.

Preclinical Models in IPF Research: The Bleomycin-Induced Fibrosis Model

The bleomycin-induced lung fibrosis model is a widely used preclinical model that recapitulates many of the key pathological features of IPF, including inflammation, fibroblast activation, and excessive extracellular matrix deposition.[1]

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol details the induction of pulmonary fibrosis in mice via intratracheal administration of bleomycin.

Materials:

  • Bleomycin sulfate (lyophilized)

  • Sterile saline (0.9% NaCl)

  • Anesthesia cocktail (e.g., ketamine/xylazine)

  • Intubation stand for mice

  • Fiber optic illuminator and stylet

  • 24-gauge catheter

  • Dissection tools

  • Formalin (10%)

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Masson's trichrome stain

Procedure:

  • Animal Preparation: Use 8-10 week old C57BL/6 mice, as this strain is susceptible to bleomycin-induced fibrosis.[1] Anesthetize the mice using an appropriate anesthesia cocktail.

  • Intratracheal Instillation:

    • Suspend the anesthetized mouse on an intubation stand by its incisors.

    • Gently retract the tongue and insert an endotracheal tube with a fiber optic stylet into the trachea, guided by the illuminator. The catheter should pass the vocal cords but remain above the carina.[1]

    • Instill a single dose of bleomycin sulfate (1.5 U/kg body weight) dissolved in sterile saline directly into the lungs through the catheter.[2] Control animals should receive an equal volume of sterile saline.

  • Post-Procedure Monitoring: Monitor the mice for recovery from anesthesia and for any signs of distress.

  • Tissue Harvesting and Analysis:

    • Euthanize mice at desired time points (e.g., 7, 14, or 21 days post-instillation) to assess the inflammatory and fibrotic phases.[2]

    • Perform a thoracotomy and expose the trachea.

    • Inflate the lungs with 10% formalin through the trachea, then ligate the trachea and dissect the lungs.[3]

    • Embed the fixed lungs in paraffin and section them using a microtome.

    • Stain the lung sections with H&E to assess inflammation and lung injury, and with Masson's trichrome to visualize collagen deposition and fibrosis.[1]

Experimental Workflow: Bleomycin-Induced Fibrosis Model

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_prep Animal Preparation (8-10 week old C57BL/6 mice) anesthesia Anesthesia animal_prep->anesthesia bleomycin_prep Bleomycin Preparation (1.5 U/kg in sterile saline) instillation Bleomycin Instillation bleomycin_prep->instillation intubation Intratracheal Intubation anesthesia->intubation intubation->instillation monitoring Post-Procedure Monitoring instillation->monitoring euthanasia Euthanasia (Day 7, 14, or 21) monitoring->euthanasia harvesting Lung Tissue Harvesting euthanasia->harvesting histology Histological Analysis (H&E, Masson's Trichrome) harvesting->histology

Workflow for the bleomycin-induced mouse model of pulmonary fibrosis.

Ex Vivo Models in IPF Research: Precision-Cut Lung Slices (PCLS)

Precision-cut lung slices (PCLS) are a valuable ex vivo model that preserves the complex three-dimensional architecture of the lung, allowing for the study of cellular interactions and responses to therapeutic agents in a more physiologically relevant context than traditional 2D cell cultures.[4][5]

Experimental Protocol: Preparation and Culture of Mouse PCLS

This protocol describes the generation and culture of PCLS from mouse lungs.

Materials:

  • 8-week-old C57BL/6J mice

  • Lethal dose of sodium pentobarbital

  • 1.5% and 2% low-melting-point agarose in sterile PBS

  • Vibratome (e.g., Compresstome® VF-300-OZ)[5]

  • Culture medium (e.g., DMEM with supplements)

  • 12- or 24-well culture plates

  • Fibrosis-inducing cocktail (optional): TGF-β (5 ng/mL), TNF-α (10 ng/mL), PDGF-BB (5 µM), and LPA (5 µM)[6]

Procedure:

  • Lung Inflation and Harvesting:

    • Euthanize an 8-week-old male C57BL/6J mouse via intraperitoneal injection of a lethal dose of sodium pentobarbital.

    • Perfuse the lungs with 2–3 mL of 1.5% low-melting-point agarose through the trachea until the lungs are fully inflated.

    • Once the agarose has solidified, excise the lung lobes and immerse them in sterile, ice-cold PBS.

  • Slicing:

    • Embed the lung lobes in 2% agarose.

    • Section the embedded lobes into thin slices (typically 150-400 µm) using a vibratome.[5]

  • Culture:

    • Transfer the PCLS into 12- or 24-well plates containing culture medium.

    • The slices can be cultured for several days, allowing for the study of disease processes and the effects of therapeutic compounds.

    • To model fibrosis, PCLS can be treated with a fibrosis-inducing cocktail.[6]

Novel Therapeutic Target: Phosphodiesterase 4B (PDE4B)

Phosphodiesterase 4 (PDE4) is an enzyme family that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation and fibrosis.[7] The PDE4B isoform is of particular interest in IPF research due to its role in these processes. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn can suppress inflammatory responses and fibrotic processes.[8]

Signaling Pathway: PDE4B Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP AMP AMP cAMP->AMP Hydrolysis PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC PDE4B PDE4B CREB CREB PKA->CREB EPAC->CREB Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Anti_Fibrotic Anti-fibrotic Gene Expression CREB->Anti_Fibrotic BI1015550 BI 1015550 (PDE4B Inhibitor) BI1015550->PDE4B Inhibits

Mechanism of action of a PDE4B inhibitor like BI 1015550.

Clinical Application: Phase II Trial of BI 1015550

BI 1015550 is an investigational preferential inhibitor of PDE4B that has shown promise in a Phase II clinical trial for the treatment of IPF.[9][10]

Clinical Trial Protocol: Phase II Study of BI 1015550 (NCT04419506)

This protocol provides a summary of the methodology for the Phase II clinical trial of BI 1015550 in patients with IPF.

Study Design:

  • A randomized, double-blind, placebo-controlled, parallel-group trial.[9][10]

  • 147 patients with IPF were randomized in a 2:1 ratio to receive either BI 1015550 or placebo.[9][11]

Patient Population:

  • Adults aged 40 years and older with a diagnosis of IPF.[12]

  • Forced Vital Capacity (FVC) ≥45% of the predicted value.[10][11]

  • Patients were either not receiving antifibrotic therapy or were on a stable dose for at least 8 weeks prior to the study.[10]

Intervention:

  • BI 1015550 administered orally at a dose of 18 mg twice daily for 12 weeks.[9][10]

  • The placebo was administered in a matching regimen.

Endpoints:

  • Primary Endpoint: Change from baseline in FVC at 12 weeks.[9]

  • Secondary Endpoint: Proportion of patients with treatment-emergent adverse events.[10]

Data Presentation: Efficacy of BI 1015550 in Phase II Trial

The following table summarizes the key efficacy data from the Phase II trial of BI 1015550.

Patient GroupTreatmentMedian Change in FVC from Baseline at 12 Weeks (mL)
No Background Antifibrotic Use BI 1015550+5.7
Placebo-81.7
With Background Antifibrotic Use BI 1015550+2.7
Placebo-59.2

Data sourced from Richeldi et al., 2022, N Engl J Med.[9][10]

Clinical Trial Workflow

G cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Period (12 Weeks) cluster_followup Follow-up & Analysis eligibility Eligibility Assessment (IPF diagnosis, FVC >= 45%) consent Informed Consent eligibility->consent group_bi BI 1015550 (18 mg twice daily) consent->group_bi Randomization group_placebo Placebo consent->group_placebo Randomization treatment Oral Administration group_bi->treatment group_placebo->treatment fvc_measurement FVC Measurement at Week 12 treatment->fvc_measurement safety_monitoring Adverse Event Monitoring treatment->safety_monitoring data_analysis Data Analysis fvc_measurement->data_analysis safety_monitoring->data_analysis

Workflow of the Phase II clinical trial of BI 1015550 for IPF.

Key Signaling Pathway in IPF Pathogenesis: Transforming Growth Factor-β (TGF-β)

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis.[13][14] In IPF, dysregulation of this pathway leads to excessive fibroblast activation, differentiation into myofibroblasts, and deposition of extracellular matrix proteins, resulting in progressive lung scarring.[13][15]

TGF-β Signaling Pathway

G cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_latent Latent TGF-β TGFb_active Active TGF-β TGFb_latent->TGFb_active Activation TGFbRII TGF-β RII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruitment & Phosphorylation pSMAD23 pSMAD2/3 TGFbRI->pSMAD23 Phosphorylation SMAD2/3 SMAD23 SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription Translocation Fibrosis Fibrosis (Collagen, α-SMA) Gene_Transcription->Fibrosis TGFb_active->TGFbRII

Simplified TGF-β signaling pathway in the context of fibrosis.

References

Application Note: Quantitative Analysis of Pirfenidone in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pirfenidone is a synthetic, orally bioavailable small molecule approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] It exhibits broad anti-fibrotic, anti-inflammatory, and anti-oxidant properties.[1][3] Preclinical studies are fundamental to understanding its pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in various models of fibrosis.[4] The quantitative analysis of pirfenidone in biological matrices is critical for establishing dose-response relationships, determining tissue distribution, and evaluating therapeutic efficacy. This document provides detailed protocols and data for the quantitative analysis of pirfenidone in the context of preclinical research.

Section 1: Bioanalytical Methods for Pirfenidone Quantification

Accurate quantification of pirfenidone in biological samples is essential for pharmacokinetic and biodistribution studies. The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the latter offering higher sensitivity and selectivity.[5][6]

Protocol 1.1: Quantification of Pirfenidone in Rodent Plasma by LC-MS/MS

This protocol describes a validated method for determining pirfenidone concentrations in plasma, adapted from established procedures.[5]

Methodology:

  • Sample Preparation (Supported Liquid Extraction):

    • Spike 50 µL of plasma sample (including calibration standards and quality controls) with an internal standard solution (e.g., pirfenidone-d5).[5]

    • Vortex briefly to mix.

    • Load the mixture onto a supported liquid extraction (SLE) plate.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methyl tert-butyl ether) into a clean 96-well collection plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in the mobile phase for analysis.

  • Chromatographic Conditions:

    • HPLC System: Shimadzu Prominence® HPLC or equivalent.[5]

    • Column: Phenomenex Gemini® C18, 50 x 2.0 mm, 5 µm, or equivalent.[5]

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Sciex API 4000™ triple quadrupole mass spectrometer or equivalent.[5]

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Pirfenidone: Q1/Q3 (e.g., m/z 186.1 -> 158.1)

      • Pirfenidone-d5 (IS): Q1/Q3 (e.g., m/z 191.1 -> 163.1)

    • Data Analysis: Quantify pirfenidone concentration by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (50 µL) Spike Add Internal Standard (Pirfenidone-d5) Plasma->Spike SLE Supported Liquid Extraction (SLE) Spike->SLE Evap Evaporate & Reconstitute SLE->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quant Data Quantification MS->Quant

Workflow for LC-MS/MS quantification of pirfenidone.

Section 2: Preclinical Pharmacokinetic Analysis

Pirfenidone is generally characterized by rapid absorption and metabolism.[7][8] Pharmacokinetic profiles vary across species and routes of administration. Oral administration with food can decrease the maximum concentration (Cmax) by approximately 50% compared to a fasted state.[3] Inhaled delivery is being explored to increase lung concentrations while minimizing systemic exposure.[9][10]

Table 1: Comparative Pharmacokinetic Parameters of Pirfenidone in Preclinical Models

SpeciesRouteDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (min)Reference
RatOral (Gavage)45 mg/kg~10~0.5N/AN/A[9]
RatIntratracheal5 mg/kg~2.5 (plasma)~0.1N/AN/A[9]
Dog (Beagle)Oral40 mg/kg/day~11.5~1.0~35N/A[11]
Dog (Beagle)Oral140 mg/kg/day~33.8~1.5~130N/A[11]
HorseIV15 mg/kg~33.8 (182.5 µmol/L)0.08 (5 min)N/A86.0[8]
MouseOralN/AN/AN/AN/AN/A[12]
SheepInhaled49 mgN/AN/AN/AN/A[13]

Note: Values are approximate and can vary based on specific study conditions. N/A indicates data not available in the cited sources.

Section 3: Preclinical Efficacy Models & Quantitative Endpoints

The anti-fibrotic activity of pirfenidone has been consistently demonstrated in a wide range of animal models of lung, kidney, liver, and heart fibrosis.[4] The bleomycin-induced lung fibrosis model is the most common for evaluating potential IPF therapies.

Protocol 3.1: Bleomycin-Induced Lung Fibrosis Model in Mice

This protocol outlines the induction of pulmonary fibrosis and subsequent treatment with pirfenidone.

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Fibrosis Induction:

    • Anesthetize mice using isoflurane or a similar anesthetic.

    • Administer a single intratracheal (IT) instillation of bleomycin sulfate (e.g., 1.5 U/kg) in sterile saline. Control animals receive saline only.[9]

  • Pirfenidone Administration:

    • Begin treatment 7 days after bleomycin administration, allowing the initial inflammatory phase to subside and fibrosis to establish.[9]

    • Administer pirfenidone daily via oral gavage (e.g., 30-300 mg/kg) or in feed (e.g., 0.5%) for 14-21 days.[4][9]

  • Endpoint Analysis (Day 21 or 28):

    • Euthanize animals and harvest lung tissue.

    • Histology: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding. Stain sections with Masson’s trichrome to visualize collagen deposition and score fibrosis severity (e.g., Ashcroft score).

    • Hydroxyproline Assay: Homogenize the remaining lung tissue to quantify total collagen content. A significant reduction in hydroxyproline levels in the pirfenidone-treated group compared to the bleomycin-only group indicates anti-fibrotic activity.[14]

Table 2: Efficacy of Pirfenidone in Preclinical Fibrosis Models

ModelSpeciesPirfenidone Dose/RouteKey Quantitative OutcomeReference
Bleomycin-induced lung fibrosisHamster0.5% in feed~70% reduction in lung hydroxyproline[4]
Bleomycin-induced lung fibrosisMouse30 mg/kg (Oral)Significant reduction in hydroxyproline[9]
Orthotopic left lung transplantRat0.5% in feed~45% reduction in collagen content[4]
Thoracic Aortic Constriction (Cardiac Fibrosis)MouseN/AReduced left ventricular remodeling and fibrosis[2]

Section 4: Mechanism of Action & Signaling Pathways

Pirfenidone's anti-fibrotic effect is mediated, in large part, through the inhibition of Transforming Growth Factor-beta (TGF-β) signaling, a central pathway in fibrosis.[7][15] It also downregulates the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2] Pirfenidone attenuates fibroblast proliferation, their differentiation into myofibroblasts, and subsequent collagen synthesis.[14][16]

TGF_Pathway cluster_nuc Cell Nucleus TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 Complex Smad Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription Complex->Transcription Nucleus Nucleus ProFibrotic Pro-fibrotic Factors (Collagen, α-SMA, Fibronectin) Transcription->ProFibrotic Fibroblast Fibroblast Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation Fibrosis Fibrosis Myofibroblast->Fibrosis ECM Deposition Pirfenidone Pirfenidone Pirfenidone->Receptor Inhibits Pirfenidone->Transcription Inhibits

Inhibitory effect of Pirfenidone on the TGF-β signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pirfenidone Metabolite Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of pirfenidone and its primary metabolite, 5-carboxy-pirfenidone, from plasma samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of pirfenidone and 5-carboxy-pirfenidone from plasma, offering potential causes and solutions in a question-and-answer format.

Q1: I am experiencing low recovery for both pirfenidone and 5-carboxy-pirfenidone. What are the possible causes and how can I troubleshoot this?

Possible Causes:

  • Inefficient Protein Precipitation: If using protein precipitation, the precipitating agent may not be effectively removing proteins, leading to the co-precipitation of analytes.

  • Suboptimal pH: The pH of the sample may not be ideal for maximizing the solubility of the analytes in the extraction solvent.

  • Inadequate Vortexing/Mixing: Insufficient mixing can lead to incomplete extraction of the analytes from the plasma matrix.

  • Analyte Degradation: Pirfenidone or its metabolite may be unstable under the extraction conditions.

  • For SPE:

    • Inappropriate Sorbent Choice: The selected SPE cartridge may not have the optimal chemistry for retaining pirfenidone and its metabolite.

    • Incomplete Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent.

    • Breakthrough: The analytes may not be retained on the cartridge during sample loading or washing steps.[1]

  • For LLE:

    • Incorrect Solvent Selection: The organic solvent used may have poor partitioning for the analytes.

    • Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analytes, reducing recovery.

Solutions:

  • Optimize Protein Precipitation:

    • Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used. A 3:1 or 4:1 ratio of acetonitrile to plasma is a common starting point.[2]

    • Vortex samples vigorously for at least 30-60 seconds to ensure thorough mixing and protein denaturation.[2]

    • Consider cooling samples at 4°C for about 20 minutes after adding the precipitating agent to enhance protein precipitation.[2]

  • Adjust pH:

    • For LLE, adjust the pH of the aqueous phase to be at least two pH units below the pKa for acidic analytes or two units above the pKa for basic analytes to ensure they are in their neutral form for better partitioning into the organic solvent.[3]

  • Improve Mixing:

    • Ensure adequate vortexing time and speed during the extraction step.

  • Evaluate Analyte Stability:

    • Process samples on ice and minimize the time between extraction and analysis.

  • Optimize SPE Method:

    • Sorbent Selection: For pirfenidone, which is a relatively neutral compound, and its acidic metabolite, a mixed-mode or polymeric reversed-phase sorbent could be effective.

    • Elution Solvent: If elution is incomplete, increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).

    • Prevent Breakthrough: Ensure the sample loading flow rate is not too high. If breakthrough occurs during the wash step, use a weaker wash solvent.[1]

  • Optimize LLE Method:

    • Solvent Selection: Test different organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best recovery.

    • Break Emulsions: To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different solvent system.

Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Possible Causes:

  • Co-elution of Endogenous Plasma Components: Phospholipids, salts, and other endogenous molecules from the plasma can co-elute with the analytes and interfere with their ionization in the mass spectrometer source.[2]

  • Insufficient Sample Cleanup: The chosen extraction method may not be adequately removing interfering matrix components.

Solutions:

  • Improve Chromatographic Separation:

    • Optimize the LC gradient to better separate the analytes from co-eluting matrix components.

  • Enhance Sample Preparation:

    • Switch Extraction Method: If using protein precipitation, consider switching to SPE or LLE, which generally provide cleaner extracts.[3]

    • Optimize SPE Wash Step: Incorporate a more rigorous wash step in your SPE protocol to remove a wider range of interferences.

    • Use a Phospholipid Removal Plate: These specialized plates are designed to specifically remove phospholipids, a major source of matrix effects in plasma samples.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the most effective way to compensate for matrix effects.[2] Since it has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification when using the analyte-to-IS peak area ratio.[2]

  • Dilute the Sample:

    • Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the sensitivity of the assay.

Q3: My chromatographic peak shapes for pirfenidone or its metabolite are poor (e.g., tailing, fronting, or splitting). What could be the cause?

Possible Causes:

  • Column Contamination: Buildup of matrix components on the analytical column can lead to peak distortion.[4]

  • Incompatible Sample Solvent: If the solvent in which the final extract is dissolved is much stronger than the initial mobile phase, it can cause peak fronting.[4]

  • Column Overloading: Injecting too much analyte onto the column can lead to peak tailing.[3]

  • Secondary Interactions: The analytes may be interacting with active sites on the column packing material, causing peak tailing.

  • Instrumental Issues: Problems with the injector, tubing, or detector can also contribute to poor peak shape.[5]

Solutions:

  • Column Maintenance:

    • Regularly flush the column with a strong solvent to remove contaminants.

    • Use a guard column to protect the analytical column from strongly retained matrix components.[3]

  • Sample Solvent Compatibility:

    • Ensure the final sample solvent is as close in composition as possible to the initial mobile phase.

  • Optimize Injection Volume:

    • Reduce the injection volume or dilute the sample to avoid overloading the column.[3]

  • Address Secondary Interactions:

    • Adjust the mobile phase pH or add a competing agent (e.g., a small amount of triethylamine for basic compounds) to block active sites on the column.

  • System Check:

    • Perform regular maintenance on your LC system to ensure all components are functioning correctly.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and simplest method for extracting pirfenidone from plasma?

Protein precipitation (PPT) is the most frequently reported and simplest method for extracting pirfenidone and its metabolite from plasma.[6][7] It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample to precipitate the proteins.[6] After centrifugation, the supernatant containing the analytes is collected for analysis. This method is fast and requires minimal method development.

Q2: What are the advantages of using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT)?

SPE and LLE generally provide cleaner extracts compared to PPT.[3] This can lead to reduced matrix effects, improved assay sensitivity, and longer column life. SPE offers high selectivity and can be automated for high-throughput applications. LLE is effective at removing non-polar interferences.

Q3: What type of SPE cartridge is recommended for pirfenidone and 5-carboxy-pirfenidone?

Given that pirfenidone is a relatively neutral compound and its major metabolite, 5-carboxy-pirfenidone, is acidic, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties would be a good choice. Alternatively, a polymeric reversed-phase sorbent can also provide good retention for both analytes.

Q4: What should I consider when developing a Liquid-Liquid Extraction (LLE) method?

Key considerations for LLE include the choice of an appropriate water-immiscible organic solvent, optimization of the sample pH to ensure the analytes are in their neutral form, and the ratio of the organic solvent to the aqueous plasma sample.[8] It is also important to have a strategy for preventing or breaking emulsions.

Q5: What are the typical recovery rates for pirfenidone and 5-carboxy-pirfenidone from plasma?

Recovery rates can vary depending on the extraction method and the specific protocol used. However, well-optimized methods can achieve high and consistent recoveries. For example, some protein precipitation methods have reported mean recoveries of ≥90% for both pirfenidone and 5-carboxy-pirfenidone.[6]

Data Presentation

Table 1: Comparison of Extraction Methods for Pirfenidone and 5-Carboxy-Pirfenidone from Plasma

Extraction MethodAnalytesMatrixReported Recovery (%)Key AdvantagesKey DisadvantagesReference(s)
Protein PrecipitationPirfenidone & 5-Carboxy-PirfenidoneHuman Plasma≥90%Simple, fast, minimal method developmentProne to matrix effects[6]
Protein PrecipitationPirfenidoneRat Plasma80.4 - 84.3%Simple, fastMay have lower recovery than other methods[7]
Supported Liquid ExtractionPirfenidoneHuman PlasmaNot explicitly stated, but used in a validated bioequivalence studyCleaner extracts than PPTMore complex and time-consuming than PPT[6]

Experimental Protocols

Protein Precipitation (PPT) Method

This protocol is a general guideline based on commonly reported procedures.[6][7]

Materials:

  • Plasma sample containing pirfenidone and 5-carboxy-pirfenidone

  • Acetonitrile (HPLC grade), ice-cold

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio).

  • Vortex the mixture vigorously for 60 seconds to ensure complete denaturation and precipitation of proteins.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

Solid Phase Extraction (SPE) Method (General Protocol)

This is a general protocol that should be optimized for your specific application.

Materials:

  • Plasma sample

  • SPE cartridge (e.g., mixed-mode or polymeric reversed-phase)

  • Methanol (HPLC grade)

  • Deionized water

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 90% acetonitrile in water with 0.1% formic acid)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not let the sorbent go dry.[9]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove any remaining wash solvent.

  • Elution: Elute the analytes with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Method (General Protocol)

This is a general protocol that requires optimization.

Materials:

  • Plasma sample

  • Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)

  • pH adjusting solution (e.g., dilute acid or base)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma into a centrifuge tube.

  • Adjust the pH of the plasma sample as needed to ensure the analytes are in their neutral form.

  • Add 1 mL of the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer (top layer for most solvents) to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

experimental_workflow_ppt start Start: Plasma Sample add_acetonitrile Add Acetonitrile (3:1) start->add_acetonitrile vortex Vortex Vigorously add_acetonitrile->vortex incubate Incubate at 4°C vortex->incubate centrifuge Centrifuge incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

Caption: Protein Precipitation (PPT) Workflow.

experimental_workflow_spe start Start: Plasma Sample load Load Sample start->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash (e.g., 5% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute Analytes (e.g., 90% ACN) dry->elute evaporate Evaporate & Reconstitute elute->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Caption: Solid Phase Extraction (SPE) Workflow.

troubleshooting_guide start Problem Encountered low_recovery Low Recovery? start->low_recovery matrix_effects Significant Matrix Effects? start->matrix_effects poor_peak_shape Poor Peak Shape? start->poor_peak_shape check_ppt Optimize PPT/Mixing/pH low_recovery->check_ppt Yes check_spe Optimize SPE (Sorbent, Elution, Wash) low_recovery->check_spe Yes check_lle Optimize LLE (Solvent, pH) low_recovery->check_lle Yes improve_cleanup Improve Sample Cleanup (SPE/LLE) matrix_effects->improve_cleanup Yes use_sil_is Use SIL-IS matrix_effects->use_sil_is Yes optimize_lc Optimize Chromatography matrix_effects->optimize_lc Yes check_column Check Column/Guard Column poor_peak_shape->check_column Yes check_solvent Check Sample Solvent poor_peak_shape->check_solvent Yes check_injection Check Injection Volume poor_peak_shape->check_injection Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Analysis of 5-Carboxy-Pirfenidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 5-carboxy-pirfenidone. Our aim is to help you minimize matrix effects and ensure accurate and reproducible quantification in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant signal suppression or enhancement for 5-carboxy-pirfenidone in my LC-MS/MS analysis. What are the common causes and how can I mitigate this?

A1: Signal suppression or enhancement, collectively known as the matrix effect, is a common challenge in LC-MS/MS bioanalysis. It arises from co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte of interest.[1][2] For 5-carboxy-pirfenidone, common sources of matrix effects include phospholipids and other plasma proteins.[3]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to minimize matrix effects is to remove interfering components before analysis.[1][4]

    • Protein Precipitation (PPT): This is a simple and common method. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively and can result in cleaner extracts.[5][6] However, PPT may not sufficiently remove phospholipids, which are a major cause of ion suppression.[3][4]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[4] The choice of solvent is critical and should be optimized based on the polarity of 5-carboxy-pirfenidone.

    • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing specific interactions between the analyte and a solid sorbent.[4][6] This is often the most effective technique for removing interfering matrix components.[6]

  • Chromatographic Separation: Ensure adequate separation of 5-carboxy-pirfenidone from matrix components.

    • Mobile Phase Optimization: Adjusting the mobile phase composition, such as the organic solvent ratio and additives (e.g., formic acid, ammonium formate), can improve separation and analyte response.[5] A combination of 0.1% formic acid and 5 mM ammonium formate has been shown to provide good response and retention time for 5-carboxy-pirfenidone.[5]

    • Gradient Elution: Employing a gradient elution can help to separate early-eluting matrix components from the analyte.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, such as 5-carboxy-pirfenidone-d5, is highly recommended.[5][7] Since the SIL IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data processing.[1][7]

  • Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to compensate for matrix effects.[1][8]

Q2: What is the most straightforward and effective sample preparation method to start with for 5-carboxy-pirfenidone analysis in plasma?

A2: For a straightforward and rapid approach, protein precipitation (PPT) with acetonitrile is a good starting point.[5][7] It is a simple, fast, and cost-effective method that has been successfully used for the simultaneous determination of pirfenidone and 5-carboxy-pirfenidone in human plasma.[5] Studies have shown high recovery rates (over 90%) for 5-carboxy-pirfenidone using this method.[5]

However, be aware that PPT may not be sufficient for all assays, especially if high sensitivity is required, due to the potential for residual matrix effects from components like phospholipids.[4] If you encounter issues with ion suppression, consider more rigorous cleanup techniques like LLE or SPE.[4][6]

Q3: How do I quantitatively assess the matrix effect for my 5-carboxy-pirfenidone assay?

A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF) .[2] This is typically done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2]

Calculation of Matrix Factor (MF):

  • MF = (Peak response of analyte in post-extraction spiked matrix) / (Peak response of analyte in neat solution)

An MF value of 1 indicates no matrix effect. An MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement. The precision of the MF across different lots of the biological matrix should also be evaluated to assess the consistency of the matrix effect.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a validated method for the simultaneous determination of pirfenidone and 5-carboxy-pirfenidone in human plasma.[5]

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) working solution (e.g., 5-carboxy-pirfenidone-d5)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add a specified amount of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Recovery and Matrix Effect of 5-Carboxy-Pirfenidone using Protein Precipitation

AnalyteQC Concentration (µg/mL)Mean Recovery (%)Matrix Effect (%)
5-Carboxy-Pirfenidone0.0196.8100.5
0.1101.295.5
198.397.4
1094.696.8
5-Carboxy-Pirfenidone-d5 (IS)296.998.8

Data adapted from a study by Ding et al. (2014).[5]

Table 2: LC-MS/MS Parameters for 5-Carboxy-Pirfenidone Analysis

ParameterValue
Chromatography
ColumnAgilent Zorbax Plus C18
Mobile PhaseAcetonitrile and 5 mM aqueous ammonium formate with 0.1% formic acid (60:40, v/v)
Flow Rate0.9 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
MRM Transition (5-carboxy-pirfenidone)m/z 216.0 → 77.0
MRM Transition (5-carboxy-pirfenidone-d5 IS)m/z 221.0 → 81.0

Data adapted from studies by Ding et al. (2014) and Poo et al. (2023).[5][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard (5-carboxy-pirfenidone-d5) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification review Data Review & Reporting quantification->review troubleshooting_matrix_effects cluster_solutions Troubleshooting Strategies start Matrix Effect Observed? (Ion Suppression/Enhancement) sample_prep Optimize Sample Preparation (e.g., SPE, LLE) start->sample_prep Yes chromatography Improve Chromatographic Separation start->chromatography Yes internal_standard Use Stable Isotope-Labeled IS start->internal_standard Yes matrix_matched Employ Matrix-Matched Calibrators start->matrix_matched Yes end_node Re-evaluate Matrix Effect sample_prep->end_node chromatography->end_node internal_standard->end_node matrix_matched->end_node

References

Technical Support Center: Isotopic Interference for d5 Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who use d5 stable isotope-labeled internal standards (SIL-IS) in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference when using a d5 labeled internal standard?

A1: Isotopic interference, also known as crosstalk, happens when the signal from the unlabeled analyte contributes to the signal of its d5 labeled internal standard, or vice versa.[1] All organic molecules, including your analyte, naturally contain a small percentage of heavier isotopes (like ¹³C). This results in a series of mass spectral peaks: the main monoisotopic peak (M) and smaller peaks at M+1, M+2, etc.[2] When using a d5 standard (which has a mass five daltons higher than the analyte), it's possible for the analyte's M+5 isotopic peak to overlap with the d5 standard's main peak. This interference can artificially inflate the internal standard's signal, leading to an underestimation of the analyte's true concentration, especially at high analyte levels.[2][3]

Q2: My calibration curve is non-linear at high concentrations. Could isotopic interference be the cause?

A2: Yes, this is a classic symptom of isotopic interference.[4] When the concentration of the analyte is very high compared to the fixed concentration of the d5 internal standard, the signal contribution from the analyte's natural isotopes to the internal standard's mass channel becomes significant.[5] This inflates the internal standard's measured response, causing the analyte-to-internal standard area ratio to decrease, which results in a negative deviation from linearity on the calibration curve.[4][6]

Q3: How can I experimentally confirm and quantify isotopic interference?

A3: A systematic evaluation should be performed during method development by analyzing two key sets of samples:[2][7]

  • Analyte-Only Sample: Prepare a sample containing the analyte at a high concentration (e.g., at the Upper Limit of Quantification, ULOQ), but without the d5 internal standard. Analyze this sample while monitoring the mass transition for the d5 internal standard. Any signal detected confirms crosstalk from the analyte to the internal standard channel.[7]

  • Internal Standard-Only Sample: Prepare a sample containing only the d5 internal standard at its working concentration. Analyze this sample while monitoring the mass transition for the unlabeled analyte. A signal here indicates the presence of unlabeled analyte as an impurity in your internal standard material.[7]

Q4: What are the primary causes of significant isotopic interference?

A4: Several factors can increase the impact of isotopic interference:

  • High Analyte Concentration: At high concentrations, the intensity of the analyte's natural isotopic peaks (M+1, M+2, etc.) becomes large enough to contribute significantly to the internal standard's signal.[2]

  • Compounds with Isotopically Rich Elements: Molecules containing elements with abundant heavy isotopes, such as chlorine (³⁷Cl), bromine (⁸¹Br), or sulfur (³⁴S), will have more pronounced M+2 or M+4 peaks, which can increase the likelihood of interference.[1][5]

  • Low Isotopic Purity of the Standard: The d5 standard itself may contain impurities of the unlabeled (d0) analyte, which will directly contribute to the analyte signal.[8] It is critical to verify the purity of the SIL internal standard.[9]

  • In-source Fragmentation or H/D Exchange: Although less common with stable labels, loss of deuterium from the d5 standard in the ion source or back-exchange with hydrogen from the solvent can generate ions that interfere with the analyte signal.[8][10]

Q5: What are acceptable levels of crosstalk?

A5: While regulatory guidelines can vary, a common acceptance criterion is that the interference from one channel to the other should be minimal. For instance, the signal contribution from an ULOQ analyte-only sample into the internal standard channel should be less than 5% of the internal standard's response at the Lower Limit of Quantification (LLOQ).[1] Similarly, the contribution of the internal standard to the analyte channel should be less than 1% of the analyte's response at the LLOQ.

Troubleshooting Guides

The following table outlines common problems, their probable causes related to isotopic interference, and recommended solutions.

Problem Observed Probable Cause Recommended Solutions & Actions
Non-linear calibration curve (negative deviation at ULOQ)Isotopic contribution from high-concentration analyte to the d5 internal standard signal.[4][6]1. Quantify Interference: Perform the experimental assessment described in Q3. 2. Use a Non-Linear Model: Fit the curve with a quadratic or other non-linear regression model that can account for the predictable interference.[4][11] 3. Adjust IS Concentration: Increasing the internal standard concentration can reduce the relative contribution of the analyte's crosstalk.[6]
Inaccurate QC Samples (negative bias at high concentrations)The analyte's contribution artificially inflates the internal standard signal, causing the calculated concentration to be lower than the true value.[11]1. Apply a Correction Factor: If interference is consistent, calculate a correction factor based on the percentage of crosstalk and apply it mathematically to your data.[2] 2. Select Different Ions: Experiment with different precursor or product ion transitions for the internal standard that may be free from interference.[6]
Signal in IS Channel for Analyte-Only Sample Direct isotopic contribution from the analyte's M+5 peak to the d5 internal standard's precursor mass.1. Confirm Identity: Ensure the peak has the same retention time as the internal standard. 2. Mitigate: If the interference is significant, consider using an internal standard with a higher mass shift (e.g., d7, d9, or ¹³C-labeled) to move it further from the analyte's isotopic cluster.[11]
Inconsistent Analyte/IS Response Ratio Differential matrix effects due to chromatographic separation of the analyte and the d5 standard.[8] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[10][12]1. Verify Co-elution: Overlay chromatograms to confirm that the analyte and internal standard peaks completely overlap.[10] 2. Adjust Chromatography: If separation is observed, modify the chromatographic conditions (e.g., gradient, column) to achieve co-elution, ensuring both experience the same ionization conditions.[8]

Experimental Protocols

Protocol for Assessing Isotopic Interference

Objective: To quantify the bidirectional crosstalk between the analyte and the d5 labeled internal standard.

Methodology:

  • Prepare Samples:

    • Sample A (Analyte to IS Check): Spike a blank matrix sample with the analyte at its ULOQ concentration. Do not add the d5 internal standard.

    • Sample B (IS to Analyte Check): Spike a blank matrix sample with the d5 internal standard at its final working concentration. Do not add the analyte.

    • Sample C (LLOQ Reference): Prepare a sample at the Lower Limit of Quantification (LLOQ) containing both the analyte and the internal standard at their working concentrations.[7]

    • Sample D (IS Response Reference): Prepare a blank matrix sample containing only the d5 internal standard at its working concentration.[6]

  • LC-MS/MS Analysis:

    • Inject and analyze all samples using your validated LC-MS/MS method.

    • Monitor the MRM transitions for both the analyte and the d5 internal standard in all runs.

  • Data Analysis and Calculation:

    • Analyte Contribution to IS (%):

      • Measure the peak area in the IS channel for Sample A (AreaIS_from_Analyte).

      • Measure the peak area in the IS channel for Sample D (AreaIS_True).

      • % Crosstalk = (AreaIS_from_Analyte / AreaIS_True) * 100

    • IS Contribution to Analyte (%):

      • Measure the peak area in the analyte channel for Sample B (AreaAnalyte_from_IS).

      • Measure the peak area in the analyte channel for Sample C (AreaAnalyte_at_LLOQ).

      • % Crosstalk = (AreaAnalyte_from_IS / AreaAnalyte_at_LLOQ) * 100

Visualizations

Mechanism of Isotopic Interference

The following diagram illustrates how the natural isotopic distribution of a high-concentration analyte can interfere with its corresponding d5 labeled internal standard.

G cluster_0 High Concentration Analyte cluster_1 d5 Internal Standard Analyte Analyte (M) M1 M+1 M2 M+2 M5 M+5 MS Mass Spectrometer (Precursor Ion Selection) M5->MS Overlaps with IS d5-IS (M+5) IS->MS Intended Target Result Result MS->Result Inflated IS Signal Inaccurate Ratio

Caption: Overlap of an analyte's M+5 isotopic peak with the d5-IS signal.

Troubleshooting Workflow for Isotopic Interference

This workflow provides a step-by-step process for identifying and resolving issues related to isotopic interference.

G cluster_solutions Mitigation Strategies Start Start: Inaccurate Results or Non-Linear Curve CheckPurity Check IS Purity Certificate (d0 impurity < 1%) Start->CheckPurity CheckCoelution Verify Analyte/IS Co-elution CheckPurity->CheckCoelution RunTest Perform Crosstalk Experiment (Analyte-Only & IS-Only Samples) CheckCoelution->RunTest IsCrosstalk Is Crosstalk > 5%? RunTest->IsCrosstalk NonLinear Use Non-Linear Calibration Curve IsCrosstalk->NonLinear Yes End End: Accurate & Reliable Assay IsCrosstalk->End No AdjustIS Increase IS Concentration NonLinear->AdjustIS NewIS Select IS with Greater Mass Shift (d7, ¹³C) AdjustIS->NewIS NewIS->End

Caption: A logical workflow for troubleshooting isotopic interference.

References

Technical Support Center: Optimizing 5-Carboxy-Pirfenidone Peak Shape in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 5-carboxy-pirfenidone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the chromatographic peak shape of this critical metabolite.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing with 5-carboxy-pirfenidone?

A1: Peak tailing for acidic compounds like 5-carboxy-pirfenidone in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the ionized carboxylate group with active sites on the silica-based column packing, such as residual silanols.[1][2] To achieve a symmetrical peak, it is crucial to control the ionization of the analyte by adjusting the mobile phase pH.[3][4][5]

Q2: What is the ideal mobile phase pH for analyzing 5-carboxy-pirfenidone?

A2: The pKa of 5-carboxy-pirfenidone's carboxylic acid group is approximately 3.11. For optimal peak shape in reversed-phase chromatography, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the analyte.[3] Therefore, a mobile phase pH between 1.1 and 2.1 is recommended to ensure that 5-carboxy-pirfenidone is in its protonated, non-ionized form, which minimizes secondary interactions and reduces peak tailing.[3][4][5][6]

Q3: Can the buffer concentration in my mobile phase affect the peak shape?

A3: Yes, an inadequate buffer concentration can lead to poor peak shape.[3][7] A buffer concentration between 10-50 mM is generally recommended to provide sufficient buffering capacity to maintain a consistent pH at the column inlet and throughout the separation, which is critical for reproducible retention times and symmetrical peaks.[3][8][9]

Q4: Does the choice of organic modifier (acetonitrile vs. methanol) impact the peak shape of 5-carboxy-pirfenidone?

A4: The choice of organic modifier can influence peak shape. Acetonitrile often provides sharper peaks for many compounds due to its lower viscosity and higher elution strength.[10][11] However, for some acidic compounds, methanol can sometimes improve peak shape by engaging in different interactions with the analyte and stationary phase.[10] It is advisable to evaluate both solvents during method development to determine the optimal choice for your specific conditions.

Q5: My peak shape is still not optimal after adjusting the mobile phase. What else can I check?

A5: If peak shape issues persist, consider the following:

  • Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if necessary.[3]

  • Column Chemistry: A different stationary phase, such as one with advanced end-capping or a different chemistry (e.g., Phenyl-Hexyl), might provide better peak shape.

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

Troubleshooting Guide

This guide provides a systematic approach to resolving common peak shape problems encountered during the analysis of 5-carboxy-pirfenidone.

Issue 1: Peak Tailing
  • Symptom: The peak has an asymmetrical shape with a trailing edge that is broader than the leading edge. The tailing factor is > 1.2.[3]

  • Root Causes & Solutions:

Root CauseRecommended Action
Inappropriate Mobile Phase pH With a pKa of ~3.11, 5-carboxy-pirfenidone will be partially or fully ionized at higher pH values, leading to interactions with residual silanols on the column. Action: Lower the mobile phase pH to a value between 2.0 and 2.5 using an appropriate buffer (e.g., phosphate or formate).[3][5][6]
Insufficient Buffer Concentration A low buffer concentration may not adequately control the pH at the head of the column, especially with sample injection. Action: Increase the buffer concentration to within the 10-50 mM range to ensure stable pH conditions.[8]
Secondary Silanol Interactions Residual silanol groups on the silica backbone of the stationary phase can interact with the analyte. Action: In addition to lowering the pH, consider using a highly end-capped column or a column with a different chemistry (e.g., a polar-embedded phase) to minimize these interactions.[2]
Column Contamination Adsorbed sample matrix components can create active sites that cause tailing. Action: Flush the column with a strong solvent (e.g., a high percentage of organic solvent). If the problem persists, consider replacing the column.
Issue 2: Peak Fronting
  • Symptom: The peak has an asymmetrical shape with a leading edge that is broader than the trailing edge.

  • Root Causes & Solutions:

Root CauseRecommended Action
Sample Overload Injecting a sample with a concentration that is too high for the column's capacity. Action: Dilute the sample and reinject. If sensitivity is an issue, consider using a column with a larger internal diameter.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak. Action: Whenever possible, dissolve the sample in the mobile phase.
Issue 3: Split Peaks
  • Symptom: The peak appears as two or more closely eluting peaks.

  • Root Causes & Solutions:

Root CauseRecommended Action
Column Void or Channeling A void has formed at the head of the column, or the packing has settled, creating channels. Action: Reverse the column and flush it with a solvent of intermediate polarity. If this does not resolve the issue, the column may need to be replaced.[12]
Partially Clogged Frit The inlet frit of the column is partially blocked, causing uneven sample distribution. Action: Back-flushing the column may dislodge the blockage. If not, the frit may need to be replaced (if possible) or the entire column.
Co-eluting Impurity Another compound is eluting at a very similar retention time. Action: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or change the column chemistry to improve the resolution between the two peaks.

Experimental Protocols

Below are detailed experimental methodologies for investigating and optimizing the peak shape of 5-carboxy-pirfenidone.

Experiment 1: Effect of Mobile Phase pH on Peak Shape
  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape of 5-carboxy-pirfenidone.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (adjust pH with NaOH or H3PO4 to the target pH).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 65% A / 35% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Analyte Concentration: 10 µg/mL 5-carboxy-pirfenidone in mobile phase.

    • Procedure: Prepare mobile phases with pH values of 4.0, 3.0, 2.5, and 2.0. Equilibrate the column with each mobile phase for at least 20 column volumes before injecting the sample in triplicate.

    • Data Analysis: Measure the tailing factor and asymmetry of the 5-carboxy-pirfenidone peak at each pH.

  • Expected Quantitative Data:

Mobile Phase pHExpected Tailing FactorExpected Asymmetry
4.0> 2.0> 2.0
3.01.5 - 2.01.5 - 2.0
2.51.2 - 1.51.2 - 1.5
2.01.0 - 1.21.0 - 1.2
Experiment 2: Effect of Buffer Concentration on Peak Shape
  • Objective: To evaluate the impact of buffer concentration on the peak symmetry of 5-carboxy-pirfenidone.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Phosphate buffer at pH 2.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 65% A / 35% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Analyte Concentration: 10 µg/mL 5-carboxy-pirfenidone in mobile phase.

    • Procedure: Prepare mobile phase A with phosphate buffer concentrations of 5 mM, 10 mM, 25 mM, and 50 mM, all adjusted to pH 2.5. Equilibrate the column and inject the sample in triplicate for each buffer concentration.

    • Data Analysis: Measure the tailing factor and asymmetry of the 5-carboxy-pirfenidone peak at each buffer concentration.

  • Expected Quantitative Data:

Buffer Concentration (mM)Expected Tailing FactorExpected Asymmetry
51.4 - 1.81.4 - 1.8
101.1 - 1.41.1 - 1.4
251.0 - 1.21.0 - 1.2
501.0 - 1.21.0 - 1.2

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issue Suspect System-wide Issue all_peaks_yes->system_issue check_frit Check for Blocked Frit/ Guard Column system_issue->check_frit check_void Inspect for Column Void check_frit->check_void system_solution Solution: - Backflush/replace frit - Replace guard column - Replace column check_void->system_solution analyte_issue Suspect Analyte-Specific Issue (5-Carboxy-Pirfenidone) all_peaks_no->analyte_issue check_pH Is Mobile Phase pH ~2 units below pKa (3.11)? analyte_issue->check_pH pH_yes Yes check_pH->pH_yes pH_no No check_pH->pH_no check_buffer Is Buffer Concentration 10-50 mM? pH_yes->check_buffer adjust_pH Adjust pH to 2.0-2.5 pH_no->adjust_pH adjust_pH->check_buffer buffer_yes Yes check_buffer->buffer_yes buffer_no No check_buffer->buffer_no check_overload Check for Sample Overload buffer_yes->check_overload adjust_buffer Adjust Buffer Concentration buffer_no->adjust_buffer adjust_buffer->check_overload overload_yes Yes check_overload->overload_yes overload_no No check_overload->overload_no dilute_sample Dilute Sample overload_yes->dilute_sample consider_column Consider Alternative Column Chemistry overload_no->consider_column

Caption: Troubleshooting workflow for poor peak shape.

Chemical_Equilibrium cluster_low_pH Low pH (e.g., pH 2.0) cluster_high_pH High pH (e.g., pH > 4.0) Protonated R-COOH (Non-ionized, Symmetrical Peak) Ionized R-COO⁻ + H⁺ (Ionized, Tailing Peak) Protonated->Ionized Increase pH Ionized->Protonated Decrease pH

Caption: Ionization state of 5-carboxy-pirfenidone vs. mobile phase pH.

References

Technical Support Center: Enhancing Sensitivity for LLOQ of Pirfenidone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the analytical sensitivity and achieving a lower limit of quantification (LLOQ) for pirfenidone's primary metabolites: 5-carboxy-pirfenidone and its acyl-glucuronide conjugate.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the bioanalysis of pirfenidone metabolites.

Issue Potential Cause Recommended Solution
Poor sensitivity / High LLOQ for 5-carboxy-pirfenidone Inefficient protein precipitation.Acetonitrile is an effective and commonly used protein precipitation agent with reported high recovery rates. Ensure a sufficient volume of cold acetonitrile is used (e.g., 4:1 or greater ratio to plasma volume) and that vortexing is thorough to ensure complete protein precipitation.
Suboptimal mobile phase composition leading to poor ionization.The mobile phase composition is critical for achieving good sensitivity. A mixture of acetonitrile and an aqueous solution containing an additive like formic acid and ammonium formate has been shown to be effective. For instance, a mobile phase of acetonitrile and 5 mM aqueous ammonium formate with 0.1% formic acid (60:40, v/v) has been successfully used.[1][2]
Inappropriate mass spectrometry parameters.Optimize the mass spectrometer settings, including nebulizer pressure, drying gas flow and temperature, and capillary voltage. For 5-carboxy-pirfenidone, the transition m/z 216.0 → 77.0 is commonly used for quantification in positive ion mode.[1][2]
Inaccurate quantification of 5-carboxy-pirfenidone acyl-glucuronide Instability of the acyl-glucuronide metabolite leading to hydrolysis back to 5-carboxy-pirfenidone.Acyl-glucuronides are known to be unstable. To minimize hydrolysis, it is crucial to keep the biological samples cold immediately after collection and during processing. Acidifying the plasma samples with a citrate buffer can also help to stabilize the metabolite.
Co-elution of 5-carboxy-pirfenidone and its acyl-glucuronide.Ensure adequate chromatographic separation of the two metabolites. This may require adjusting the gradient elution profile or using a column with a different selectivity. The instability of the acyl-glucuronide makes baseline separation from its aglycone (5-carboxy-pirfenidone) essential to prevent analytical interference.
In-source fragmentation of the acyl-glucuronide.In-source fragmentation of the acyl-glucuronide can generate the same precursor ion as 5-carboxy-pirfenidone, leading to overestimation of the latter. Proper chromatographic separation is the primary solution. Additionally, optimizing the electrospray ionization source conditions (e.g., reducing cone voltage) may help to minimize this phenomenon.
High matrix effects Co-eluting endogenous components from the biological matrix suppressing or enhancing the analyte signal.While protein precipitation is a simple and fast sample preparation technique, it may not be sufficient to remove all interfering matrix components. If significant matrix effects are observed, consider more rigorous sample clean-up methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For pirfenidone and its metabolites, protein precipitation with acetonitrile has been shown to yield acceptable matrix effects.[3]
Mobile phase composition affecting co-eluting interferences.The organic content of the mobile phase can influence the elution of matrix components. Adjusting the mobile phase composition, for example by reducing the percentage of acetonitrile, can sometimes mitigate matrix effects for the metabolites.[4]
Poor peak shape Suboptimal chromatographic conditions.Ensure the mobile phase pH is appropriate for the analytes. The use of a C18 column with a smaller particle size (e.g., 3.5 µm) can lead to sharper and more symmetrical peaks.[3]
Column contamination.If peak shape degrades over time, the column may be contaminated. Implement a column washing procedure or use a guard column to protect the analytical column.

II. Frequently Asked Questions (FAQs)

1. What is a typical LLOQ that can be achieved for 5-carboxy-pirfenidone in human plasma?

Several validated LC-MS/MS methods have reported an LLOQ of 5 ng/mL (or 0.005 µg/mL) for 5-carboxy-pirfenidone in human plasma.[1][2][3]

2. What is the recommended sample preparation method for analyzing pirfenidone and its metabolites?

Protein precipitation with acetonitrile is a widely used, simple, and effective method for the simultaneous extraction of pirfenidone and 5-carboxy-pirfenidone from plasma.[1][2] This method has demonstrated high and reproducible recoveries. For more complex matrices or to further reduce matrix effects, solid-phase extraction (SPE) could be explored.

3. How can I improve the stability of the 5-carboxy-pirfenidone acyl-glucuronide during sample handling and storage?

To maintain the stability of this labile metabolite, it is recommended to:

  • Keep blood samples on ice immediately after collection.

  • Separate plasma from whole blood as soon as possible using refrigerated centrifugation.

  • Acidify the plasma samples (e.g., with citrate buffer) to a pH of around 4-5.

  • Store the stabilized plasma samples at -70°C or lower.

  • Thaw samples on ice and keep them cold throughout the extraction process.

4. What are the key considerations for the chromatographic separation of pirfenidone and its metabolites?

A C18 reversed-phase column is commonly used for the separation. An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) can provide good separation.[1][2] For methods that include the acyl-glucuronide, a gradient elution may be necessary to ensure its separation from the more polar 5-carboxy-pirfenidone.

5. What are the typical mass transitions for pirfenidone and 5-carboxy-pirfenidone?

In positive ion mode electrospray ionization (ESI+), the following multiple reaction monitoring (MRM) transitions are commonly used:

  • Pirfenidone: m/z 186.1 → 65.1[1][2]

  • 5-carboxy-pirfenidone: m/z 216.0 → 77.0[1][2]

  • It is also recommended to use stable isotope-labeled internal standards for accurate quantification, such as pirfenidone-d5 and 5-carboxy-pirfenidone-d5.[3]

III. Quantitative Data Summary

The following tables summarize quantitative data from a representative validated LC-MS/MS method for the analysis of pirfenidone and 5-carboxy-pirfenidone in human plasma.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LLOQ 0.005 µg/mL for both pirfenidone and 5-carboxy-pirfenidone[1][2]
Linearity Range 0.005–25 µg/mL for pirfenidone; 0.005–15 µg/mL for 5-carboxy-pirfenidone[1][2]
Intra-day Precision (%CV) ≤ 5.5% for pirfenidone; ≤ 8.6% for 5-carboxy-pirfenidone[3]
Inter-day Precision (%CV) ≤ 5.5% for pirfenidone; ≤ 8.6% for 5-carboxy-pirfenidone[3]
Accuracy (%RE) -11.7% to 1.3% for pirfenidone; -5.6% to 2.5% for 5-carboxy-pirfenidone[2]
Mean Recovery ≥ 90% for both analytes[2]

IV. Experimental Protocols

Detailed Methodology for the Simultaneous Determination of Pirfenidone and 5-Carboxy-Pirfenidone in Human Plasma by LC-MS/MS

This protocol is based on a validated method and is intended as a guide.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (containing pirfenidone-d5 and 5-carboxy-pirfenidone-d5).

  • Vortex the mixture for 10 seconds.

  • Add 880 µL of acetonitrile and vortex for 15 seconds to precipitate the plasma proteins.

  • Centrifuge the samples at approximately 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Agilent Zorbax Plus C18 (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile and 5 mM aqueous ammonium formate with 0.1% formic acid (60:40, v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 3 µL

  • Column Temperature: Ambient

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • MRM Transitions:

    • Pirfenidone: m/z 186.1 → 65.1

    • Pirfenidone-d5 (IS): m/z 191.1 → 65.1

    • 5-carboxy-pirfenidone: m/z 216.0 → 77.0

    • 5-carboxy-pirfenidone-d5 (IS): m/z 221.0 → 81.0

  • Optimized MS Parameters:

    • Nebulizer pressure: 45 psi

    • Drying gas flow: 10 L/min

    • Drying gas temperature: 350°C

    • Capillary voltage: 4000 V

V. Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (LLOQ) ms->quant

Caption: Experimental workflow for enhancing the sensitivity of pirfenidone metabolite analysis.

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Sensitivity / High LLOQ check_sample_prep Review Sample Preparation? start->check_sample_prep check_lc Optimize LC Conditions? start->check_lc check_ms Optimize MS Parameters? start->check_ms solution_prep Improve Extraction Recovery (e.g., SPE) or Stabilize Acyl-Glucuronide check_sample_prep->solution_prep Inefficient Extraction or Analyte Instability solution_lc Adjust Mobile Phase or Gradient for Better Separation & Ionization check_lc->solution_lc Poor Peak Shape or Matrix Effects solution_ms Tune Source Conditions & MRM Transitions check_ms->solution_ms Suboptimal Ionization

Caption: Troubleshooting logic for addressing low sensitivity in pirfenidone metabolite analysis.

References

Technical Support Center: Troubleshooting Poor Internal Standard Recovery in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing poor internal standard (IS) recovery in bioanalysis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it critical in bioanalysis?

An internal standard is a compound of known concentration that is added to all calibration standards, quality control samples, and study samples before analysis.[1] Its primary role is to compensate for the variability inherent in the bioanalytical process, including sample preparation, extraction, and instrumental analysis.[1][2] By normalizing the analyte's response to the IS response, a ratio is generated that corrects for potential analyte loss, fluctuations in injection volume, and variations in mass spectrometer signal due to matrix effects.[1][3] This significantly improves the accuracy, precision, and reliability of the quantitative results.[1]

Q2: What are the different types of internal standards, and how do I choose the right one?

The two main types of internal standards used in LC-MS bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analogue internal standards.[1] A SIL-IS is the ideal choice as it has the same physicochemical properties as the analyte and will co-elute, providing the best compensation for matrix effects and extraction variability. When a SIL-IS is not available, a structural analogue can be used, but it must be carefully selected to mimic the behavior of the analyte as closely as possible.

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) IS The analyte's molecule with one or more atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability. High accuracy and precision.[4]Can be expensive and have long synthesis lead times. Potential for isotopic interference and H-D exchange.[1][5]
Structural Analogue IS A molecule with a chemical structure similar to the analyte.More readily available and less expensive than SIL-IS.May not co-elute perfectly with the analyte, leading to differential matrix effects and extraction recovery.[4]
Q3: What are the regulatory expectations for internal standard recovery?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on bioanalytical method validation.[6][7] While there isn't a specific acceptance criterion for the percentage of IS recovery, the emphasis is on its consistency and reproducibility.[8] The IS response should be monitored to ensure it is within an acceptable range (e.g., <50% and >150% of the mean IS response may be considered for repeat analysis).[2] Any significant variability in the IS response across a run could indicate analytical issues and should be investigated.[2]

Troubleshooting Guides

Problem 1: Low or No Internal Standard Signal

A weak or absent IS signal can invalidate the results of an entire analytical run. The following workflow can help diagnose and resolve this issue.

Troubleshooting workflow for low or no internal standard signal.

Potential Causes and Solutions:

  • Incorrect IS Solution Preparation:

    • Cause: Errors in weighing, dilution, or solvent choice can lead to a lower than expected IS concentration. The IS may also have degraded.[9]

    • Solution: Prepare a fresh IS stock and working solutions. Verify the purity and expiration date of the IS reference standard.[7]

  • Failure to Add IS to Samples:

    • Cause: Human error during sample preparation is a common reason for a missing IS signal in individual samples.

    • Solution: Implement a clear and systematic procedure for adding the IS. Using a colored dye in the IS solution (for method development) or having a second analyst verify the addition can help prevent this. If suspected, re-prepare and re-analyze the affected samples.

  • Instrumental Issues:

    • Cause: A lack of sensitivity, incorrect mass spectrometer settings, or a problem with the LC system can result in a poor signal.

    • Solution: Optimize the mass spectrometer parameters for the IS.[10] Ensure the correct MRM transition is being monitored. Check for any leaks or blockages in the LC system.

Problem 2: High Variability in Internal Standard Response

Inconsistent IS response across an analytical run can compromise the accuracy and precision of the results.

IS_Variability start High IS Response Variability eval_matrix Evaluate Matrix Effects start->eval_matrix matrix_effect Significant Matrix Effects? eval_matrix->matrix_effect check_extraction Assess Extraction Recovery Consistency extraction_consistent Extraction Consistent? check_extraction->extraction_consistent check_instrumental Check for Instrumental Variability instrument_stable Instrument Stable? check_instrumental->instrument_stable matrix_effect->check_extraction No optimize_chroma Optimize Chromatography to Separate from Interferences matrix_effect->optimize_chroma Yes extraction_consistent->check_instrumental Yes optimize_extraction Optimize Extraction Procedure extraction_consistent->optimize_extraction No instrument_maintenance Perform Instrument Maintenance instrument_stable->instrument_maintenance No end Problem Resolved instrument_stable->end Yes improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) optimize_chroma->improve_cleanup improve_cleanup->end optimize_extraction->end instrument_maintenance->end

Troubleshooting workflow for high internal standard variability.

Potential Causes and Solutions:

  • Matrix Effects:

    • Cause: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS, leading to variable responses.[5][11] This is a major challenge in bioanalysis.[12]

    • Solution:

      • Optimize Chromatography: Modify the mobile phase, gradient, or column to separate the IS from interfering components.[12]

      • Improve Sample Preparation: Employ a more rigorous extraction technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.

      • Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[5]

  • Inconsistent Extraction Recovery:

    • Cause: Variability in sample preparation steps, such as inconsistent vortexing, phase separation, or evaporation, can lead to differing amounts of IS being recovered.

    • Solution: Standardize and optimize the extraction protocol. Ensure thorough mixing and consistent timing for each step. Automated extraction systems can improve reproducibility.

  • Instrumental Drift or Instability:

    • Cause: Fluctuations in the mass spectrometer's performance over the course of an analytical run can cause the IS signal to drift.

    • Solution: Ensure the instrument has been properly tuned and calibrated. Monitor system suitability samples throughout the run to detect any performance issues.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This experiment is designed to determine if the biological matrix is interfering with the ionization of the internal standard.

Methodology:

  • Prepare two sets of samples:

    • Set A (IS in neat solution): Spike the internal standard at a known concentration into the mobile phase or reconstitution solvent.

    • Set B (IS in extracted blank matrix): Extract at least six different lots of blank biological matrix using the developed sample preparation method. Spike the internal standard into the extracted matrix at the same concentration as in Set A.

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak area of the internal standard.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of IS in Set B) / (Mean peak area of IS in Set A)

  • Interpret the results:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the IS peak areas in Set B should be within acceptable limits (typically ≤15%) to demonstrate consistency across different matrix lots.

Protocol 2: Assessment of Extraction Recovery

This experiment quantifies the efficiency of the extraction procedure for the internal standard.

Methodology:

  • Prepare two sets of samples:

    • Set B (Pre-extraction spike): Spike the internal standard into blank biological matrix before the extraction process. Extract the samples according to the developed protocol.

    • Set C (Post-extraction spike): Extract blank biological matrix. Spike the internal standard into the extracted matrix at the same concentration as in Set B.

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak area of the internal standard.

  • Calculate the Recovery:

    • Recovery (%) = (Mean peak area of IS in Set B / Mean peak area of IS in Set C) x 100

  • Interpret the results:

    • While 100% recovery is ideal, it is not always achievable.[8] The recovery should be consistent and reproducible across different concentration levels.[8] Low but consistent recovery may be acceptable, but very low recovery (<50%) could indicate a problem with the extraction method and should be investigated.[13]

References

Technical Support Center: Analysis of Pirfenidone by ESI-LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are experiencing signal suppression issues during the analysis of pirfenidone using Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Q1: I'm observing a significantly lower signal for pirfenidone in my plasma samples compared to the standard in a clean solvent. What could be the cause?

A1: This is a classic sign of ion suppression , a common phenomenon in ESI-MS where components in the sample matrix interfere with the ionization of the target analyte.[1] The primary causes in plasma samples are often co-eluting phospholipids, salts, and other endogenous materials that compete with pirfenidone for ionization in the ESI source.[2][3]

Solutions:

  • Improve Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering matrix components.[4] Consider more rigorous sample cleanup techniques like:

    • Solid-Phase Extraction (SPE): This is a highly effective method for removing phospholipids and other interferences.[5]

    • Liquid-Liquid Extraction (LLE): This technique can also provide a cleaner extract compared to protein precipitation.[4]

  • Optimize Chromatographic Separation: Adjust your LC method to separate pirfenidone from the regions where matrix components elute.[6] Ion suppression often occurs at the beginning of the chromatogram where highly polar matrix components elute.[3]

  • Sample Dilution: Diluting your sample extract can reduce the concentration of interfering components, thereby mitigating ion suppression.[7][8] However, ensure that the diluted concentration of pirfenidone remains above the lower limit of quantitation (LLOQ).

Q2: My results for pirfenidone are inconsistent and irreproducible across different plasma samples. What is causing this variability?

A2: Sample-to-sample variability in the composition of the biological matrix can lead to different degrees of ion suppression, resulting in poor reproducibility.[1]

Solutions:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as pirfenidone-d5, is the most effective way to correct for variability in ion suppression.[9] Since the SIL-IS has nearly identical chemical and physical properties to pirfenidone, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.

  • Employ Matrix-Matched Calibrators and Quality Controls (QCs): Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[10]

Q3: How can I confirm that ion suppression is indeed the issue and identify where it is occurring in my chromatogram?

A3: A post-column infusion experiment is the definitive method to diagnose and pinpoint ion suppression.[3][4]

Experimental Protocol: Post-Column Infusion

  • Setup: Use a T-piece to introduce a constant flow of a pirfenidone standard solution (e.g., 100 ng/mL in mobile phase) via a syringe pump into the eluent from the LC column, just before it enters the MS ion source.

  • Analysis: While infusing the pirfenidone standard, inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.

  • Interpretation: You will observe a stable baseline signal for pirfenidone from the continuous infusion. Any significant drop in this baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression when analyzing pirfenidone in biological samples?

A1: The most common sources of ion suppression in biological matrices like plasma or serum are phospholipids from cell membranes, salts from buffers, and other endogenous small molecules.[2][3] These compounds can co-elute with pirfenidone and compete for ionization in the ESI source.

Q2: Can my LC mobile phase composition affect signal suppression?

A2: Yes, the mobile phase can influence both chromatography and ionization efficiency. For pirfenidone, which is typically analyzed in positive ion mode, acidic mobile phase additives like formic acid or ammonium formate are often used to promote protonation and enhance the signal.[12] However, non-volatile additives like trifluoroacetic acid (TFA) should be used with caution as they can cause signal suppression.[5]

Q3: Are there any instrument-specific settings I can optimize to reduce signal suppression?

A3: While less impactful than sample preparation and chromatography, you can optimize ion source parameters. Adjusting the capillary voltage, nebulizing and drying gas flow rates, and source temperature can sometimes improve the ionization of pirfenidone in the presence of matrix components.[11] Additionally, reducing the flow rate into the ESI source, for example by using a post-column splitter, has been shown to decrease matrix effects.[13]

Q4: Is Atmospheric Pressure Chemical Ionization (APCI) a viable alternative to ESI for pirfenidone analysis to avoid ion suppression?

A4: APCI is generally less susceptible to matrix effects than ESI.[7] If you have access to an APCI source and are still facing significant, unresolved ion suppression with ESI, it could be a worthwhile alternative to investigate.

Data Presentation

Table 1: Summary of LC-MS/MS Methods for Pirfenidone Quantification

ParameterMethod 1[4][12]Method 2[13]Method 3[2]
Analyte(s) Pirfenidone & 5-carboxy-pirfenidonePirfenidonePirfenidone & 5-carboxypirfenidone
Internal Standard Deuterium-labeled ISCarbamazepineNot specified
Sample Matrix Human PlasmaRat PlasmaHuman Plasma
Sample Preparation Protein Precipitation (Acetonitrile)Protein Precipitation (Acetonitrile)Not specified
LC Column Agilent Zorbax Plus C18Acquity UPLC BEH C18Waters ACQUITY UPLC BEH C18
Mobile Phase Acetonitrile & 5 mM Ammonium Formate + 0.1% Formic Acid (60:40, v/v)Acetonitrile & 0.1% Formic Acid in Water (Gradient)Acetonitrile & 0.1% Formic Acid in Water
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition 186.1 → 65.1186.2 → 92.1Not specified
LLOQ 0.005 µg/mL5 ng/mL0.20 µg/mL

Experimental Protocols

Detailed Protocol for Pirfenidone Extraction from Plasma using Protein Precipitation [13]

  • Sample Preparation:

    • Pipette 100 µL of rat plasma into a clean microcentrifuge tube.

    • Add the internal standard solution (Carbamazepine).

    • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Extraction:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

  • Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume (e.g., 3 µL) into the LC-MS/MS system.

Visualizations

Signal_Suppression_Mechanism cluster_MS Mass Spectrometer Pirfenidone Pirfenidone Droplet Charged Droplet Pirfenidone->Droplet Enters Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competes for Surface/Charge MS_Inlet MS Inlet Droplet->MS_Inlet Solvent Evaporation & Ion Formation suppression_label Suppression Effect: Matrix components reduce the number of charged pirfenidone ions entering the gas phase. Detector Detector MS_Inlet->Detector Ion Detection suppression_label->Detector Reduced Signal

Caption: Mechanism of ESI signal suppression for pirfenidone.

Troubleshooting_Workflow start Start: Low/Inconsistent Pirfenidone Signal check_suppression Diagnose Issue: Post-Column Infusion Experiment start->check_suppression suppression_yes Suppression Confirmed check_suppression->suppression_yes Suppression Observed suppression_no No Suppression (Check other issues: Instrument performance, standard stability, etc.) check_suppression->suppression_no No Dip in Signal optimize_sample_prep Optimize Sample Prep (SPE, LLE) suppression_yes->optimize_sample_prep optimize_chromatography Optimize Chromatography (Separate from matrix) suppression_yes->optimize_chromatography use_sil_is Implement SIL-IS (e.g., Pirfenidone-d5) suppression_yes->use_sil_is dilute_sample Dilute Sample suppression_yes->dilute_sample end End: Accurate & Reproducible Pirfenidone Quantification optimize_sample_prep->end optimize_chromatography->end use_sil_is->end dilute_sample->end

Caption: A logical workflow for troubleshooting signal suppression.

References

Technical Support Center: Optimization of Mobile Phase for Pirfenidone Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of pirfenidone and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of pirfenidone and why is its separation important?

A1: The primary metabolite of pirfenidone is 5-carboxy-pirfenidone.[1] It is crucial to achieve good separation between pirfenidone and 5-carboxy-pirfenidone for accurate pharmacokinetic studies, as metabolism is the main clearance mechanism for the drug.[1][2]

Q2: What are the typical columns used for the separation of pirfenidone and its metabolites?

A2: Reversed-phase C18 columns are most commonly used for the separation of pirfenidone and its metabolites.[1][3][4][5][6] Specific examples include Agilent Zorbax Plus C18, Symmetry C18, and Waters ACQUITY UPLC BEH C18 columns.[1][5]

Q3: What are the common mobile phases for this separation?

A3: A mixture of acetonitrile and an aqueous buffer is the standard mobile phase. The aqueous phase is often modified with additives like formic acid, ammonium formate, or orthophosphoric acid to control pH and improve peak shape.[1][4][5][7]

Q4: Should I use an isocratic or gradient elution method?

A4: Both isocratic and gradient elution methods have been successfully employed. Isocratic methods are simpler and more robust for routine analysis.[1][4][6][8] Gradient elution offers better resolution for complex samples and can be beneficial when separating multiple metabolites with different polarities, reducing run times for strongly retained compounds.[3][9][10] The choice depends on the specific requirements of your analysis.[11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of pirfenidone and its metabolites.

Problem 1: Poor peak shape (tailing) for 5-carboxy-pirfenidone.

  • Cause: The carboxylic acid group on 5-carboxy-pirfenidone can interact with active sites (silanols) on the silica-based column packing material, leading to peak tailing.[13]

  • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) will suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase and improving peak symmetry.[13] Ensure the mobile phase pH is at least 2 units below the pKa of 5-carboxy-pirfenidone.

  • Solution 2: Use a Modern, High-Purity Silica Column. Newer generation C18 columns are manufactured with high-purity silica and are well-endcapped, which minimizes the number of available silanol groups, thus reducing peak tailing for acidic compounds.[12]

  • Solution 3: Add a Competing Base. In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can help to mask the active silanol sites. However, this is often not necessary with modern columns and can suppress MS signals if using LC-MS.[13]

Problem 2: Insufficient resolution between pirfenidone and its metabolites.

  • Cause: The mobile phase composition may not be optimal to differentiate between the analytes.

  • Solution 1: Optimize the Organic Solvent Percentage. In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will generally increase the retention time of all analytes and can improve resolution between closely eluting peaks.[11]

  • Solution 2: Implement a Shallow Gradient. If using a gradient method, "stretching out" the gradient over the elution window of your compounds of interest can significantly enhance resolution.[10] This involves decreasing the rate of change of the organic solvent concentration during the elution of the target analytes.[10]

  • Solution 3: Adjust the Mobile Phase pH. Changing the pH can alter the ionization state and, therefore, the retention of ionizable compounds like 5-carboxy-pirfenidone, which can be used to improve selectivity and resolution.

Problem 3: Matrix effects in biological samples (e.g., plasma).

  • Cause: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analytes in the mass spectrometer source, leading to signal suppression or enhancement.

  • Solution 1: Improve Sample Preparation. Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to effectively remove interfering matrix components before LC-MS analysis.

  • Solution 2: Modify Chromatographic Conditions. Adjusting the mobile phase or gradient program can help to chromatographically separate the analytes of interest from the interfering matrix components.

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard. Deuterated internal standards for both pirfenidone and 5-carboxy-pirfenidone are commercially available.[1] These internal standards will experience similar matrix effects as the analytes, allowing for accurate quantification.[3]

Data Presentation

Table 1: Isocratic HPLC Methods for Pirfenidone and 5-carboxy-pirfenidone Separation

Mobile Phase CompositionColumnFlow Rate (mL/min)DetectionReference
Acetonitrile: 5 mM Ammonium Formate with 0.1% Formic Acid (60:40, v/v)Agilent Zorbax Plus C18 (4.6 x 100 mm, 3.5 µm)0.5MS/MS[1][4]
Acetonitrile: Water (35:65, v/v)Zorbax Eclipse Plus C180.7UV[6]
Orthophosphoric Acid Buffer: Acetonitrile (65:35, v/v)Symmetry C18 (150 x 4.6 mm, 5 µm)1.0UV[5]

Table 2: Gradient HPLC/UPLC Methods for Pirfenidone and Metabolite Separation

Mobile Phase AMobile Phase BColumnFlow Rate (mL/min)Gradient ProgramDetectionReference
0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileWaters Xterra MS C18 (2.1 x 50 mm, 5 µm)0.4Linear gradient from 5% B to 95% BMS/MS[14]
10 mM Formic Acid and 5 mM Ammonium Formate in Water5 mM Formic Acid and 10 mM Ammonium Formate in MethanolPhenomenex Luna PFP (30 x 2 mm, 3 µm)0.25Start at 10% B, increase to 95% B in 4 min, hold for 4 minMS/MS[9]
Water with 0.1% Formic AcidAcetonitrileWaters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Not SpecifiedNot SpecifiedMS/MS[5]

Experimental Protocols

Protocol 1: Isocratic LC-MS/MS Method for Simultaneous Determination of Pirfenidone and 5-carboxy-pirfenidone in Human Plasma

This protocol is adapted from a validated method.[1][4]

  • Chromatographic System:

    • HPLC system coupled with a tandem mass spectrometer.

    • Column: Agilent Zorbax Plus C18 (4.6 x 100 mm, 3.5 µm).[1][4]

    • Column Temperature: 25 °C.[1]

  • Mobile Phase Preparation:

    • Mobile Phase: A mixture of acetonitrile and 5 mM aqueous ammonium formate containing 0.1% formic acid (60:40, v/v).[1][4]

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 3 µL.[1]

    • Run Time: Approximately 3 minutes.[1][4]

  • Mass Spectrometry Detection (Positive Ion Mode):

    • Monitor the following MRM transitions:

      • Pirfenidone: m/z 186.1 → 65.1

      • 5-carboxy-pirfenidone: m/z 216.0 → 77.0

      • Pirfenidone-d5 (Internal Standard): m/z 191.1 → 65.1

      • 5-carboxy-pirfenidone-d5 (Internal Standard): m/z 221.0 → 81.0[1][4]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add the internal standards.

    • Add acetonitrile to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standards start->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifuge protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separation Chromatographic Separation inject->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification results Pharmacokinetic Analysis quantification->results

Caption: Experimental workflow for the analysis of pirfenidone and its metabolites in plasma.

troubleshooting_peak_tailing cluster_solutions Troubleshooting Steps start Peak Tailing Observed for 5-carboxy-pirfenidone? solution1 Decrease Mobile Phase pH (e.g., add 0.1% Formic Acid) start->solution1 Yes solution2 Use a High-Purity, Well-Endcapped C18 Column start->solution2 Yes solution3 Optimize Organic Solvent Concentration start->solution3 Yes end_node Peak Shape Improved solution1->end_node solution2->end_node solution3->end_node

References

dealing with variability in inter-day and intra-day precision

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inter-day and intra-day precision variability in experimental assays.

Troubleshooting Guides

Table 1: Immunoassays & Plate-Based Assays
Source of Variability Potential Cause Recommended Solution
Inconsistent Liquid Handling Improper pipette usage, uncalibrated pipettes, incorrect tip immersion depth.[1][2][3]Regularly calibrate and service pipettes.[1][2][3] Ensure all users are trained on consistent pipetting techniques, including speed, angle, and depth.[3] For viscous liquids, consider using reverse pipetting.[1]
Reagent Issues Reagent degradation, improper storage, lot-to-lot variability, incomplete solubilization.[4]Prepare fresh reagents for each experiment.[1] Store reagents according to manufacturer instructions. Aliquot reagents to avoid repeated freeze-thaw cycles.[5] Qualify new lots of critical reagents against the old lot.
"Edge Effects" in Plates Temperature and humidity gradients across the plate, especially in the outer wells.[6][7]Avoid using the outer wells of the plate for samples; instead, fill them with buffer or media.[1][7] Randomize sample placement across the plate.
Inadequate Washing Residual unbound reagents or interfering substances.Ensure uniform and thorough washing of all wells. Calibrate plate washers and ensure all nozzles are functioning correctly.
Insufficient Plate Agitation Incomplete mixing of reagents and samples.Ensure consistent and adequate agitation during all incubation steps as specified in the protocol.
Sample Quality Presence of particulates, lipids, or other interfering substances.Centrifuge samples, especially plasma or cell lysates, to remove debris before analysis.
Table 2: Cell-Based Assays
Source of Variability Potential Cause Recommended Solution
Cell Culture Conditions Inconsistent cell passage numbers, variable seeding density, mycoplasma contamination.[1][8]Use cells within a consistent and defined passage number range.[1][8] Perform accurate cell counts and ensure uniform seeding density.[1][9] Regularly test for mycoplasma contamination.[1]
Phenotypic Drift Changes in cell characteristics over multiple passages.[8][9]Limit the number of cell passages.[8][9] Consider using cryopreserved cell banks to start new cultures.[8]
Inconsistent Incubation Fluctuations in incubator temperature, CO2, and humidity.[1]Monitor and record incubator conditions regularly. Minimize the frequency and duration of incubator door openings.[1]
Variable Treatment Times Inconsistent timing of compound addition and assay readouts.Use a multichannel pipette or automated liquid handler for simultaneous addition of compounds to multiple wells. Standardize all incubation and treatment times.
Table 3: Chromatography (HPLC/UPLC-MS/MS)
Source of Variability Potential Cause Recommended Solution
Mobile Phase Preparation Inconsistent composition, pH, or degassing.Prepare fresh mobile phase for each run. Use a pH meter for accurate adjustments. Ensure thorough degassing to prevent air bubbles.
Column Performance Column degradation, contamination, or temperature fluctuations.[2]Use a guard column to protect the analytical column. Flush and store the column in an appropriate solvent. Use a column oven to maintain a stable temperature.
Sample Preparation Inconsistent extraction efficiency, matrix effects.[10]Use a validated and standardized sample preparation protocol. Employ internal standards to correct for variability in extraction and matrix effects.
Injector Variability Inconsistent injection volume, sample carryover.Regularly maintain and clean the autosampler. Use a wash step between injections to minimize carryover.
System Drift Changes in detector response or retention times over a run.[2]Allow the system to equilibrate fully before starting a run. Inject standards at regular intervals throughout the run to monitor for drift.

Frequently Asked Questions (FAQs)

Q1: What is the difference between intra-day and inter-day precision?

A: Intra-day precision (also known as repeatability) measures the variability of results within the same day, under the same operating conditions.[11] Inter-day precision (also known as intermediate precision) assesses the variability of results across different days, which may include different analysts, equipment, and reagent lots.[11]

Q2: How can I minimize the impact of pipetting errors on my results?

A: To reduce variability from pipetting, you should:

  • Use Calibrated Pipettes: Regularly calibrate and service your pipettes.[1][2][3]

  • Consistent Technique: Use a consistent pipetting speed, angle, and tip immersion depth for all samples.[1][3]

  • Reverse Pipetting: For viscous solutions, use the reverse pipetting technique to ensure accurate dispensing.[1]

  • Use a Master Mix: Prepare a master mix of reagents for all similar samples to ensure each receives the same concentration.[1]

Q3: What are "edge effects" in plate-based assays and how can I mitigate them?

Q4: How does cell passage number affect my cell-based assay results?

A: With each passage, cells can undergo changes in their characteristics, a phenomenon known as phenotypic drift.[8][9] This can lead to altered responses to treatments and increased variability. To ensure consistency, it is crucial to use cells within a narrow and defined passage number range for all experiments.[1][8]

Q5: What are some best practices for preparing and handling reagents to ensure consistency?

A: Proper reagent handling is critical for reproducible results. Key practices include:

  • Preparing fresh reagents when possible.[1]

  • Ensuring complete solubilization of all components.[1]

  • Storing reagents at their recommended temperatures and protecting light-sensitive reagents.

  • Aliquoting reagents to avoid multiple freeze-thaw cycles.[5]

  • Qualifying new lots of critical reagents (e.g., antibodies, enzymes) before use in experiments.

Experimental Protocols & Visualizations

Protocol: Standardized Cell Seeding for a 96-Well Plate Assay

This protocol outlines a standardized procedure for seeding cells to minimize variability in cell-based assays.

  • Cell Culture Maintenance: Culture cells in a T-75 flask until they reach 70-80% confluency. Use cells from a consistent passage number (e.g., passages 5-10).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer with 5 mL of sterile Phosphate Buffered Saline (PBS).

    • Add 2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with 8 mL of complete culture medium.

  • Cell Counting:

    • Transfer the cell suspension to a 15 mL conical tube.

    • Take a 10 µL aliquot and mix it with 10 µL of trypan blue.

    • Count the viable cells using a hemocytometer or an automated cell counter.

  • Cell Seeding:

    • Calculate the volume of cell suspension required to achieve the desired seeding density (e.g., 5,000 cells/well).

    • Dilute the cell suspension in a sufficient volume of complete culture medium to seed all necessary wells. Ensure the final volume per well is 100 µL.

    • Gently and thoroughly mix the cell suspension to ensure a uniform distribution of cells.

    • Pipette 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or culture medium to the outer 36 wells to mitigate edge effects.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours before proceeding with the assay.

Experimental_Workflow_for_Cell_Seeding cluster_prep Cell Preparation cluster_seeding Plate Seeding cluster_incubation Incubation culture 1. Culture Cells (70-80% Confluency) harvest 2. Harvest Cells (Trypsinization) culture->harvest count 3. Count Viable Cells harvest->count dilute 4. Dilute to Seeding Density count->dilute mix 5. Create Uniform Suspension dilute->mix pipette 6. Pipette into Inner 60 Wells mix->pipette incubate 7. Incubate Plate (24 hours) pipette->incubate

Caption: Workflow for standardized cell seeding to reduce variability.

Diagram: Troubleshooting Logic for High Assay Variability

This diagram illustrates a logical approach to troubleshooting the root cause of high variability in an experimental assay.

Troubleshooting_Variability cluster_reagents Reagent Issues cluster_pipetting Pipetting Errors cluster_protocol Protocol Deviations cluster_instrument Instrument Malfunction cluster_cells Cellular Issues start High Inter- or Intra-Day Variability Detected check_reagents Review Reagent Prep & Storage start->check_reagents check_pipetting Evaluate Pipetting Technique & Calibration start->check_pipetting check_protocol Audit Assay Protocol Execution start->check_protocol check_instrument Verify Instrument Performance start->check_instrument check_cells Assess Cell Health & Consistency (if applicable) start->check_cells reagent_cause1 Degradation? check_reagents->reagent_cause1 reagent_cause2 Lot-to-Lot Shift? check_reagents->reagent_cause2 pipette_cause1 Inconsistent Technique? check_pipetting->pipette_cause1 pipette_cause2 Calibration Drift? check_pipetting->pipette_cause2 protocol_cause Missed Steps or Inconsistent Timing? check_protocol->protocol_cause instrument_cause Reader/Washer Malfunction? check_instrument->instrument_cause cell_cause1 High Passage Number? check_cells->cell_cause1 cell_cause2 Inconsistent Seeding? check_cells->cell_cause2 reagent_solution Solution: Use Fresh Aliquots, Qualify New Lots reagent_cause1->reagent_solution reagent_cause2->reagent_solution pipette_solution Solution: Retrain Personnel, Recalibrate Pipettes pipette_cause1->pipette_solution pipette_cause2->pipette_solution protocol_solution Solution: Standardize Protocol, Use Checklists protocol_cause->protocol_solution instrument_solution Solution: Run Diagnostics, Schedule Maintenance instrument_cause->instrument_solution cell_solution Solution: Use Low Passage Cells, Standardize Seeding Protocol cell_cause1->cell_solution cell_cause2->cell_solution

Caption: A logical workflow for troubleshooting high assay variability.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Pirfenidone Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of pirfenidone, the selection of a robust and reliable bioanalytical method is paramount. This guide provides a comparative overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of pirfenidone in biological matrices, with a specific focus on the use of pirfenidone-d5 as a deuterated internal standard. The use of a stable isotope-labeled internal standard like pirfenidone-d5 is crucial for correcting potential variabilities during sample preparation and analysis, thereby enhancing the accuracy and precision of the results[1][2][3][4].

Comparative Analysis of Validated Methods

The following tables summarize key parameters from various published bioanalytical methods that employ pirfenidone-d5 for the quantification of pirfenidone. These methods have been validated in human plasma and are suitable for pharmacokinetic studies.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod AMethod BMethod C
Chromatography System Shimadzu Prominence® HPLC[1]Agilent UPLC[5]Not Specified
Analytical Column Phenomenex Gemini® C18[1]Waters ACQUITY UPLC BEH C18 (2.1 mm×50 mm, 1.7 μm)[5]Agilent Zorbax Plus C18[2][6]
Mobile Phase Not SpecifiedAcetonitrile and 0.1% formic acid in water[5]Acetonitrile and 5 mM aqueous ammonium formate with 0.1% formic acid (60:40, v/v)[2][6]
Flow Rate Not SpecifiedNot SpecifiedNot Specified
Mass Spectrometer Sciex API 4000™ triple quadrupole[1]Not SpecifiedNot Specified
Ionization Mode Positive IonizationPositive Ionization[5]Positive Ionization[2][6]
MRM Transition (Pirfenidone) Not SpecifiedNot Specifiedm/z 186.1 → 65.1[2][6]
MRM Transition (Pirfenidone-d5) Not SpecifiedNot Specifiedm/z 191.1 → 65.1[2][6]
Run Time Not SpecifiedNot Specified< 3 minutes[2][6]

Table 2: Sample Preparation and Validation Parameters

ParameterMethod AMethod BMethod C
Biological Matrix K2EDTA Plasma[1]Plasma[5]Human Plasma[2][6]
Sample Preparation Supported Liquid Extraction[1]Not SpecifiedProtein Precipitation with Acetonitrile[2][6]
Linearity Range (µg/mL) Not Specified0.20 - 20.0[5]0.005 - 25[2][6]
LLOQ (µg/mL) Not Specified0.20[5]0.005[2][6]
Intra-day Precision (%RSD) Not SpecifiedNot Specified-11.7% to 1.3% (as relative error)[2][6]
Inter-day Precision (%RSD) Not SpecifiedNot Specified-11.7% to 1.3% (as relative error)[2][6]
Mean Recovery Not SpecifiedNot Specified≥90%[2][6]

Experimental Protocols

Below are detailed methodologies for key experiments involved in the bioanalytical method validation of pirfenidone.

Method C: Detailed Protocol (Based on published literature[2][6])

1. Sample Preparation (Protein Precipitation)

  • To 0.1 mL of human plasma, add the internal standard (pirfenidone-d5).

  • Precipitate the plasma proteins by adding acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

  • System: Agilent HPLC system or equivalent.

  • Column: Agilent Zorbax Plus C18.

  • Mobile Phase: A mixture of acetonitrile and 5 mM aqueous ammonium formate containing 0.1% formic acid (60:40, v/v).

  • Elution: Isocratic.

  • Injection Volume: Not specified.

3. Mass Spectrometry

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Pirfenidone: m/z 186.1 → 65.1

    • Pirfenidone-d5 (Internal Standard): m/z 191.1 → 65.1

4. Validation Procedures

  • Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of pirfenidone. Analyze the standards and plot the peak area ratio (pirfenidone/pirfenidone-d5) against the nominal concentration. Perform a linear regression analysis.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The deviation of the mean from the nominal value should be within ±15%, and the relative standard deviation (%RSD) should not exceed 15%.

  • Recovery: Compare the peak area of pirfenidone from extracted plasma samples to the peak area of pirfenidone from unextracted samples at the same concentration.

  • Stability: Evaluate the stability of pirfenidone in plasma under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalytical method validation of pirfenidone using LC-MS/MS with a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample add_is Spike with Pirfenidone-d5 (IS) plasma->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quant Quantification (Peak Area Ratio) detection->quant calib Calibration Curve Generation quant->calib validation Validation Parameter Assessment (Accuracy, Precision, etc.) calib->validation final_report Final Report validation->final_report

Caption: Workflow for Pirfenidone Bioanalysis

This guide provides a foundational comparison of bioanalytical methods for pirfenidone quantification. For the development and validation of a specific method, it is essential to adhere to the detailed guidelines provided by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[7][8][9]. The presented data and protocols, derived from peer-reviewed literature, offer a strong starting point for establishing a robust and reliable bioanalytical assay for pirfenidone in a research or regulated environment.

References

A Comparative Guide to Internal Standards for Pirfenidone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pirfenidone, a key therapeutic agent for idiopathic pulmonary fibrosis, is paramount in pharmacokinetic studies and clinical monitoring. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.

This guide provides an objective comparison of different internal standards used for the analysis of pirfenidone, with a focus on their performance based on published experimental data. The primary internal standards discussed are:

  • Deuterated Pirfenidone (Pirfenidone-d5): A stable isotope-labeled (SIL) internal standard, widely regarded as the gold standard for mass spectrometry-based quantification.

  • Structural Analogs (e.g., Phenacetin): Compounds with similar chemical structures to pirfenidone.

  • Unrelated Compounds (e.g., Carbamazepine): Compounds with different chemical structures but suitable chromatographic and mass spectrometric properties.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Below is a summary of quantitative data from various studies, highlighting the performance of different internal standards in the analysis of pirfenidone.

Internal StandardAnalyte(s)MethodMatrixRecovery (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Matrix Effect (%)Linearity Range (µg/mL)LLOQ (µg/mL)Citation(s)
Pirfenidone-d5 Pirfenidone & 5-carboxy-pirfenidoneLC-MS/MSHuman Plasma>90< 5.5< 5.592.9 - 96.30.005 - 250.005[1][2]
Phenacetin PirfenidoneHPLC-MS/MSPig Plasma97.21.9 - 4Not ReportedNo significant effectNot ReportedNot Reported[3]
Carbamazepine PirfenidoneUPLC-MS/MSRat Plasma80.4 - 84.3< 12.1< 12.1Not Reported0.005 - 20.005[4]
Carbamazepine PirfenidoneLC-MS/MSRat PlasmaNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[5]

Experimental Workflow & Methodologies

The general workflow for the bioanalysis of pirfenidone using an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Pirfenidone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Addition of Internal Standard plasma->add_is extraction Protein Precipitation / Liquid-Liquid Extraction add_is->extraction hplc LC Separation extraction->hplc Supernatant Injection msms MS/MS Detection hplc->msms quant Quantification (Analyte/IS Ratio) msms->quant

Figure 1: General workflow for pirfenidone bioanalysis.
Experimental Protocols

Below are detailed methodologies from key experiments cited in this guide.

1. Method using Deuterated Pirfenidone (Pirfenidone-d5) as Internal Standard[1][2]

  • Sample Preparation: To 0.1 mL of human plasma, deuterium-labeled internal standards (pirfenidone-d5 and 5-carboxy-pirfenidone-d5) were added. Protein precipitation was performed using acetonitrile. The mixture was vortexed and centrifuged, and the supernatant was injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Plus C18.

    • Mobile Phase: A mixture of acetonitrile and 5 mM aqueous ammonium formate with 0.1% formic acid (60:40, v/v).

    • Flow Rate: 0.5 mL/min.

    • Mode: Isocratic elution.

  • Mass Spectrometry:

    • Mode: Multiple reaction monitoring (MRM) in positive ionization mode.

    • Transitions:

      • Pirfenidone: m/z 186.1 → 65.1

      • 5-carboxy-pirfenidone: m/z 216.0 → 77.0

      • Pirfenidone-d5: m/z 191.1 → 65.1

      • 5-carboxy-pirfenidone-d5: m/z 221.0 → 81.0

2. Method using a Structural Analog (Phenacetin) as Internal Standard[3]

  • Sample Preparation: Details on the extraction procedure from pig plasma were not extensively provided but involved the addition of phenacetin as the internal standard.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna PFP (30x2 mm, 3 µm).

    • Mobile Phase: Gradient elution with Solvent A (10 mM formic acid and 5 mM ammonium formate in water) and Solvent B (5 mM formic acid and 10 mM ammonium formate in methanol).

  • Mass Spectrometry: HPLC-MS/MS was used for detection. Specific mass transitions were not detailed in the provided abstract.

3. Method using an Unrelated Compound (Carbamazepine) as Internal Standard[4]

  • Sample Preparation: To 0.1 mL of rat plasma, 0.2 mL of acetonitrile containing the internal standard (carbamazepine) was added for protein precipitation. After vortexing and centrifugation, the supernatant was analyzed.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18.

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

    • Run Time: 3.0 min.

  • Mass Spectrometry:

    • Mode: MRM.

    • Transitions:

      • Pirfenidone: m/z 186.2 → 92.1

      • Carbamazepine: m/z 237.1 → 194.2

Concluding Remarks

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for pirfenidone.

  • Pirfenidone-d5 stands out as the superior choice for LC-MS/MS analysis. Its physicochemical properties are nearly identical to pirfenidone, ensuring it effectively tracks the analyte through extraction and ionization, thus providing the highest level of accuracy and precision.

  • Structural analogs like phenacetin can be a viable alternative, especially when a deuterated standard is unavailable. However, slight differences in structure can lead to variations in extraction recovery and ionization efficiency, which may compromise data quality.

  • Unrelated compounds such as carbamazepine are generally considered a less ideal option. While they can be used to monitor for injection-to-injection variability, they are less likely to compensate for analyte-specific issues like matrix effects or extraction inconsistencies.

For regulated bioanalysis and studies requiring the highest level of data integrity, the use of a stable isotope-labeled internal standard like pirfenidone-d5 is strongly recommended. The presented data and methodologies offer a comprehensive resource for researchers and scientists in selecting the most appropriate internal standard for their pirfenidone analysis needs.

References

A Comparative Guide to Bioequivalence Studies of Pirfenidone and Nintedanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the accuracy and precision requirements for bioequivalence (BE) studies of two key antifibrotic agents used in the treatment of Idiopathic Pulmonary Fibrosis (IPF): pirfenidone and nintedanib. The information presented is collated from regulatory guidelines and published study data to assist in the design and execution of successful BE studies.

Bioequivalence Acceptance Criteria: Pirfenidone vs. Nintedanib

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established standardized criteria for demonstrating bioequivalence. For both pirfenidone and nintedanib, the core requirement is that the 90% confidence interval (CI) for the geometric mean ratio (GMR) of the test product to the reference product for key pharmacokinetic (PK) parameters must fall within the acceptance range of 80.00% to 125.00%.[1][2][3][4][5][6][7][8][9][10][11]

ParameterAnalyteKey Pharmacokinetic (PK) Metrics90% Confidence Interval Acceptance RangePrimary Regulatory Guidance
Pirfenidone Pirfenidone in plasmaCmax, AUC0-t, AUC0-∞80.00% - 125.00%EMA, FDA[1][12][13][14][15]
Nintedanib Nintedanib in plasmaCmax, AUC0-t, AUC0-∞80.00% - 125.00%EMA, FDA[9][16]
  • Cmax: Maximum (or peak) plasma concentration of the drug.

  • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time 0 extrapolated to infinity.

Clinical Performance and Safety Profile Comparison

While bioequivalence focuses on the pharmaceutical equivalence of a generic drug to a reference product, understanding the clinical performance of the active pharmaceutical ingredient is crucial for drug development professionals. Both pirfenidone and nintedanib are recommended for the treatment of IPF, and while they have not been compared in head-to-head trials, meta-analyses and real-world data provide insights into their comparative efficacy and safety.

FeaturePirfenidoneNintedanibCitations
Efficacy Effective in slowing the decline of Forced Vital Capacity (FVC). Overall efficacy is considered comparable to nintedanib.Effective in slowing the decline of FVC. Overall efficacy is considered comparable to pirfenidone.[2][3][5][6][8][9][12][13][15][17][18]
Primary Adverse Events Photosensitivity, skin rashes, nausea, anorexia, weight loss.Diarrhea, nausea, weight loss, fatigue, liver dysfunction.[7][12][14][19]
Discontinuation Rate due to Adverse Events Approximately 16.6% in real-world settings.Approximately 16.2% in real-world settings.[12]

Experimental Protocols for Bioequivalence Studies

A well-defined experimental protocol is fundamental to the successful execution of a bioequivalence study. Below is a typical protocol for a pirfenidone or nintedanib BE study, based on regulatory guidelines and published literature.

1. Study Design:

  • Design: Single-dose, randomized, two-treatment, two-period, two-sequence, crossover study.[2][13][14][16]

  • Subjects: Healthy adult volunteers. For nintedanib, due to potential embryofetal toxicity, studies are recommended in healthy male subjects.[16]

  • Conditions: Studies for pirfenidone can be conducted under fasting or fed conditions, though fed is common to minimize side effects.[1][2][5] For nintedanib, both fasting and fed studies are recommended.[16]

  • Washout Period: A sufficient washout period between treatments is required, typically at least five half-lives of the drug.

2. Dosing and Administration:

  • A single oral dose of the test and reference products is administered with a standardized volume of water.

  • For fed studies, a standardized high-fat, high-calorie meal is consumed prior to dosing. A typical meal consists of approximately 800-1000 calories, with about 50% of calories from fat.[18]

3. Blood Sampling:

  • Blood samples are collected in appropriate anticoagulant tubes at pre-defined time points.

  • A typical sampling schedule includes a pre-dose sample and multiple post-dose samples to adequately characterize the plasma concentration-time profile, particularly Cmax and the elimination phase.

  • Example Pirfenidone Sampling Schedule: Pre-dose (0 hour), and at 0.5, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 3.5, 4, 4.5, 5, 6, 8, 10, 12, 18, and 24 hours post-dose.[2]

4. Bioanalytical Method:

  • Quantification of pirfenidone or nintedanib in plasma is performed using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[2][5][6][17]

  • The method must be validated for accuracy, precision, selectivity, linearity, and stability according to regulatory guidelines.

5. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time data using non-compartmental methods.

  • An Analysis of Variance (ANOVA) is performed on the log-transformed PK parameters.

  • The 90% CI for the geometric mean ratio of the test to reference product is calculated for each PK parameter to determine if it falls within the 80.00% to 125.00% acceptance range.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the bioequivalence study workflow and the proposed signaling pathways for pirfenidone and nintedanib.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Subject Screening s2 Informed Consent s1->s2 s3 Randomization s2->s3 p1_dose Dosing (Test or Reference) s3->p1_dose p1_sample Blood Sampling p1_dose->p1_sample washout Washout Period p1_sample->washout p2_dose Dosing (Reference or Test) washout->p2_dose p2_sample Blood Sampling p2_dose->p2_sample a1 Bioanalytical Quantification (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Analysis (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3

Caption: A typical crossover design workflow for a bioequivalence study.

Pirfenidone_Mechanism TGFb TGF-β Fibroblast Fibroblast Proliferation TGFb->Fibroblast PDGF PDGF PDGF->Fibroblast TNFa TNF-α Inflammation Inflammation TNFa->Inflammation Pirfenidone Pirfenidone Pirfenidone->TGFb Pirfenidone->PDGF Pirfenidone->TNFa ECM Extracellular Matrix Deposition Fibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis Inflammation->Fibrosis

Caption: Proposed anti-fibrotic mechanism of action for Pirfenidone.

Nintedanib_Mechanism VEGFR VEGFR TK Tyrosine Kinase Domain VEGFR->TK FGFR FGFR FGFR->TK PDGFR PDGFR PDGFR->TK Nintedanib Nintedanib Nintedanib->TK Proliferation Fibroblast Proliferation TK->Proliferation Migration Fibroblast Migration TK->Migration Survival Fibroblast Survival TK->Survival Fibrosis Fibrosis Proliferation->Fibrosis Migration->Fibrosis Survival->Fibrosis

Caption: Proposed anti-fibrotic mechanism of action for Nintedanib.

References

A Comparative Guide: Protein Precipitation vs. Solid-Phase Extraction for Pirfenidone Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in the bioanalysis of the anti-fibrotic drug pirfenidone, selecting the appropriate sample preparation method is a critical step that influences the accuracy, sensitivity, and efficiency of the analytical workflow. This guide provides an objective comparison of two common techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), supported by available experimental data and detailed methodologies.

The choice between PPT and SPE for pirfenidone analysis hinges on a balance of required sample cleanliness, desired sensitivity, and practical considerations such as cost and throughput. While PPT offers a rapid and straightforward approach, SPE provides a more thorough cleanup, which can be crucial for meeting the rigorous demands of regulated bioanalysis.

At a Glance: Key Performance Metrics

The following table summarizes the quantitative performance of protein precipitation for pirfenidone analysis based on published methods. A direct comparison with a validated solid-phase extraction method for pirfenidone is challenging due to the limited availability of detailed public data on SPE for this specific compound.

ParameterProtein Precipitation (Acetonitrile)Protein Precipitation (Perchloric Acid)Solid-Phase Extraction (SPE)
Recovery 80.4% - 84.3%[1]~90%[2][3]Data not available
Intra-day Precision (%RSD) < 12.1%[1]-11.7% to 1.3%[2][3]Data not available
Inter-day Precision (%RSD) < 12.1%[1]-11.7% to 1.3%[2][3]Data not available
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]2 ng/mLData not available

In-Depth Methodologies

Protein Precipitation (PPT)

Protein precipitation is a widely used method for the rapid removal of proteins from biological samples, such as plasma, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is favored for its simplicity, speed, and low cost.

Experimental Protocol (Acetonitrile Precipitation)

This protocol is based on a validated method for the determination of pirfenidone in rat plasma[1].

  • Sample Preparation: To 100 µL of plasma sample, add 200 µL of acetonitrile.

  • Vortexing: Vortex the mixture for a brief period to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing pirfenidone.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.

Experimental Protocol (Perchloric Acid Precipitation)

An alternative protein precipitation method utilizes perchloric acid.

  • Sample and Reagent Addition: To a plasma sample, add an internal standard.

  • Precipitation: Add 10% perchloric acid to the plasma sample to precipitate the proteins.

  • Vortexing and Centrifugation: Vortex the mixture and then centrifuge to separate the precipitated proteins.

  • Supernatant Analysis: Inject the resulting supernatant for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. While more complex and costly than PPT, SPE can provide cleaner extracts, reduce matrix effects, and improve the overall sensitivity and robustness of an assay.

General Experimental Protocol (Mixed-Mode Cation Exchange SPE)

This hypothetical protocol is designed for a basic drug like pirfenidone and would require method development and validation.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of the acidic buffer to remove unretained interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute pirfenidone from the cartridge using 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Workflow Visualization

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both protein precipitation and solid-phase extraction.

ProteinPrecipitationWorkflow start Plasma Sample add_solvent Add Acetonitrile start->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

SPEWorkflow cluster_spe SPE Cartridge Steps start Plasma Sample load Load Sample start->load condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate equilibrate->load wash1 Wash 1 (Aqueous) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 elute Elute Pirfenidone wash2->elute evaporate Evaporate & Reconstitute elute->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Solid-Phase Extraction Workflow

Concluding Remarks

The choice between protein precipitation and solid-phase extraction for pirfenidone analysis is a critical decision that impacts the quality and efficiency of bioanalytical workflows.

  • Protein Precipitation stands out for its simplicity, speed, and cost-effectiveness , making it an excellent choice for high-throughput screening and early-stage research where rapid turnaround is paramount. The data available demonstrates good recovery and precision for pirfenidone using this method.[1][2][3]

  • Solid-Phase Extraction , while more labor-intensive and costly, offers superior sample cleanup . This results in reduced matrix effects, which can lead to improved assay sensitivity, accuracy, and robustness. For regulated bioanalysis and studies requiring the lowest possible limits of detection, the investment in developing a validated SPE method is often justified.

Ultimately, the optimal method will depend on the specific requirements of the study. For many applications, the performance of protein precipitation is adequate. However, when maximum sensitivity and data quality are essential, the development of a robust solid-phase extraction method should be strongly considered. Further studies directly comparing the two techniques for pirfenidone with comprehensive validation data would be highly valuable to the scientific community.

References

Validating HPLC Methods for Pirfenidone: A Comparative Guide to Ensuring Quality and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of pirfenidone, a key therapeutic agent for idiopathic pulmonary fibrosis, in accordance with International Council for Harmonisation (ICH) guidelines. By presenting experimental data from various studies, this document serves as a practical resource for validating a robust and compliant HPLC method for pirfenidone analysis.

The development of a validated analytical method is a critical step in the pharmaceutical development process, ensuring the quality, safety, and efficacy of the final drug product. This guide delves into the essential validation parameters for an HPLC method for pirfenidone, offering a comparative analysis of different approaches and their reported performance characteristics.

Comparison of Validated HPLC Methods for Pirfenidone

The following tables summarize the key performance characteristics of various reported HPLC methods for the determination of pirfenidone, validated as per ICH guidelines. These methods utilize a reversed-phase (RP-HPLC) approach, which is a cornerstone of pharmaceutical analysis.

Table 1: Chromatographic Conditions of Validated RP-HPLC Methods for Pirfenidone

ParameterMethod 1Method 2[1][2]Method 3[3]Method 4[4]
Column Grace C18 (250x4.6mm, 5µ)Symmetry C18 (150 mm x 4.6, 5 micron)[1][2]Zorbax Eclipse plus C18Information not available
Mobile Phase Methanol: Water (90:10 v/v)Orthophosphoric acid buffer : Acetonitrile (65:35)[1][2]Acetonitrile:Water (35:65 %v/v)[3]Acetonitrile and triethylamine
Flow Rate 0.9 ml/min1 ml/min[1][2]0.7 ml/min[3]Information not available
Detection Wavelength UV-3000-M315nm[1][2]317 nm[3]Information not available
Retention Time Information not availableInformation not available2.02 min[3]3.863 minutes[4]

Table 2: System Suitability and Validation Parameters of Different HPLC Methods for Pirfenidone

ParameterMethod 1Method 2[1][2]Method 3[3]Method 4[4]
Linearity Range (µg/mL) 10-5013.4 to 80.1[1]0.2-5.0[3]2-10[4]
Correlation Coefficient (r²) 0.9990.999[1]Information not available0.999[4]
Accuracy (% Recovery) 99-100%99.23-99.42%[1]98-102%[3]99.60% to 99.80%[4]
Precision (%RSD) <2%Intra-day: 0.2%, Inter-day: 0.9%<2%[3]<2%[4]
Limit of Detection (LOD) (µg/mL) Information not available1.11[1]0.04[3]0.1249[4]
Limit of Quantitation (LOQ) (µg/mL) Information not available3.36[1]0.14[3]0.3785[4]

Experimental Protocols for HPLC Method Validation

The validation of an HPLC method for pirfenidone as per ICH guidelines involves a series of experiments to demonstrate its suitability for its intended purpose. Below are detailed methodologies for the key validation parameters.

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is typically achieved by injecting a standard solution of pirfenidone multiple times.

  • Procedure: Prepare a standard solution of pirfenidone at a known concentration. Inject this solution at least five times into the HPLC system.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area, retention time, and other chromatographic parameters such as tailing factor and theoretical plates should be within acceptable limits (typically %RSD < 2%).

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.

  • Procedure:

    • Placebo Analysis: Analyze a placebo sample to ensure that there are no interfering peaks at the retention time of pirfenidone.

    • Forced Degradation: Subject the pirfenidone drug substance to various stress conditions as per ICH guidelines (acid, base, and neutral hydrolysis; oxidation; photolysis; and thermal degradation)[2]. Analyze the stressed samples to assess for any degradation products and to ensure that the pirfenidone peak is well-resolved from any degradant peaks.

  • Acceptance Criteria: The method is considered specific if there is no interference from the placebo and if the pirfenidone peak is pure and well-separated from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm this. In alkali, acidic, oxidation, and UV degradation conditions, the drug shows considerable degradation[1]. Pirfenidone was found to be stable under neutral hydrolysis and thermal degradation conditions[1].

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure: Prepare a series of at least five calibration standards of pirfenidone at different concentration levels. Analyze each standard in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Procedure: Prepare samples by spiking a placebo with known amounts of pirfenidone at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percentage recovery should be within a predefined range, typically 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, under the same experimental conditions.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, or using different equipment.

  • Acceptance Criteria: The %RSD for the results should be within acceptable limits, typically not more than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The determined LOQ should be sufficiently low to allow for the accurate measurement of the analyte at the lower end of the specified range.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Deliberately vary critical method parameters such as the flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±2% organic phase), and column temperature (e.g., ±5°C). Analyze the system suitability of the modified methods.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits for all the varied conditions, and the results should not be significantly affected.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and the interconnectedness of the various validation parameters as stipulated by ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Method_Development Method Development Method_Optimization Method Optimization Method_Development->Method_Optimization System_Suitability System Suitability Method_Optimization->System_Suitability Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method Final Validated Method

Caption: Workflow for HPLC method validation of pirfenidone as per ICH guidelines.

Validation_Parameters_Relationship Core_Parameters Core Validation Parameters Specificity Specificity Core_Parameters->Specificity Linearity Linearity Core_Parameters->Linearity Accuracy Accuracy Core_Parameters->Accuracy Precision Precision Core_Parameters->Precision Derived_Parameters Derived & Confirmatory Parameters LOD Limit of Detection Linearity->LOD informs LOQ Limit of Quantitation Linearity->LOQ informs Accuracy->LOQ confirms Precision->LOQ confirms Derived_Parameters->LOD Derived_Parameters->LOQ Robustness Robustness Derived_Parameters->Robustness System_Suitability System Suitability Derived_Parameters->System_Suitability

Caption: Logical relationship between HPLC method validation parameters.

References

Assessing the Impact of Co-administered Drugs on Pirfenidone Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical methods is paramount. When quantifying pirfenidone, a key therapeutic for idiopathic pulmonary fibrosis (IPF), the potential for interference from co-administered medications is a critical consideration. This guide provides a comparative overview of analytical methodologies for pirfenidone, focusing on the assessment of interference from commonly co-administered drugs, supported by experimental protocols and data.

Pirfenidone is primarily metabolized by the cytochrome P450 enzyme CYP1A2. Consequently, drugs that inhibit or induce this enzyme can significantly alter the in vivo plasma concentrations of pirfenidone. While this guide will touch upon these pharmacokinetic interactions, its primary focus is on the in vitro analytical interference that co-administered drugs may cause during the quantification of pirfenidone in biological matrices.

Comparison of Bioanalytical Methods for Pirfenidone

The quantification of pirfenidone in biological samples, predominantly plasma, is typically achieved through High-Performance Liquid Chromatography (HPLC) with UV detection or, more commonly, with tandem mass spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.

MethodPrincipleCommon Mobile PhaseDetectionReported Linearity Range (in plasma)Key AdvantagesPotential for Interference
RP-HPLC-UV Reverse-phase chromatography separates pirfenidone from other matrix components based on polarity.Acetonitrile:Water (often with a pH modifier like formic acid) in varying ratios (e.g., 35:65 v/v)[1]UV Absorbance at ~317 nm[1]0.2 - 5.0 µg/mL[1]Cost-effective, widely available.Higher potential for co-eluting interferences from drugs with similar chromophores.
UPLC-MS/MS Ultra-performance liquid chromatography provides rapid and high-resolution separation, followed by highly selective and sensitive detection by a tandem mass spectrometer.Acetonitrile and water with 0.1% formic acid (gradient elution)[2]Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 186.2 → 92.1)[2]5 - 2000 ng/mL[2]High sensitivity, high selectivity, rapid analysis time.Lower potential for direct interference due to the specificity of MRM, but ion suppression or enhancement from co-eluting compounds is possible.

Assessing Analytical Interference from Co-administered Drugs

According to regulatory guidelines from the FDA and the International Council for Harmonisation (ICH), bioanalytical method validation must include a thorough assessment of selectivity. This involves demonstrating that the method can accurately measure the analyte in the presence of other substances that may be present in the sample, including concomitant medications.

While specific quantitative data on the in vitro analytical interference of a wide range of co-administered drugs on pirfenidone assays is not extensively published in the public domain, the validation protocols of published methods consistently report a lack of interference from endogenous plasma components. For co-administered drugs, the primary concern with LC-MS/MS methods is not direct interference with the signal, but rather the potential for matrix effects, where co-eluting compounds can suppress or enhance the ionization of pirfenidone, leading to inaccurate quantification.

Commonly Co-administered Drugs with Pirfenidone and their Potential for Interaction:
Co-administered DrugTherapeutic ClassPrimary Metabolic PathwayPotential for In Vivo Interaction with PirfenidonePotential for In Vitro Analytical Interference
Ciprofloxacin AntibioticCYP1A2 inhibitor (moderate)Increases pirfenidone plasma concentrations.Unlikely to cause direct spectral or mass spectrometric interference, but could cause matrix effects if it co-elutes.
Fluvoxamine Antidepressant (SSRI)CYP1A2 inhibitor (strong)Significantly increases pirfenidone plasma concentrations.Low potential for direct interference in a validated LC-MS/MS assay; potential for matrix effects.
Omeprazole Proton Pump InhibitorCYP2C19, CYP3A4 substrate; CYP1A2 inducerMay decrease pirfenidone plasma concentrations.Unlikely to interfere directly with a selective pirfenidone assay.
Amoxicillin AntibioticPrimarily excreted unchangedLow potential for pharmacokinetic interaction.Low potential for analytical interference.
Prednisone CorticosteroidMetabolized by CYP3A4Low potential for direct pharmacokinetic interaction with pirfenidone.Low potential for analytical interference.
Nintedanib AntifibroticEsterase cleavage, glucuronidationStudies have shown no relevant pharmacokinetic drug-drug interaction between nintedanib and pirfenidone.[3][4]Low potential for analytical interference in a validated and selective assay.

Experimental Protocols

Selectivity Testing Protocol (General)

This protocol is a generalized procedure based on regulatory guidelines for assessing the selectivity of a bioanalytical method for pirfenidone.

  • Blank Matrix Screening:

    • Obtain at least six independent sources of blank human plasma.

    • Process and analyze each blank sample using the validated LC-MS/MS method for pirfenidone.

    • Acceptance Criteria: The response at the retention time of pirfenidone should be less than 20% of the response of the lower limit of quantification (LLOQ). The response at the retention time of the internal standard (IS) should be less than 5% of the IS response in the LLOQ sample.

  • Interference Testing with Co-administered Drugs (In Vitro):

    • Prepare two sets of quality control (QC) samples at low and high concentrations of pirfenidone in blank plasma.

    • In one set of QC samples, spike the co-administered drug at its expected maximum plasma concentration (Cmax).

    • Process and analyze both sets of QC samples.

    • Acceptance Criteria: The mean accuracy of the pirfenidone concentration in the QC samples containing the co-administered drug should be within ±15% of the nominal concentration.

Sample Preparation Protocol for Pirfenidone in Plasma (LC-MS/MS)

A common and effective method for extracting pirfenidone from plasma is protein precipitation.

  • To 100 µL of plasma sample, add an internal standard solution (e.g., pirfenidone-d5).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for injection into the UPLC-MS/MS system.[2]

Visualizing the Workflow and Interactions

To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of pirfenidone.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Acquisition and Processing MSMS->Data Result Pirfenidone Concentration Data->Result

Bioanalytical workflow for pirfenidone quantification.

Pirfenidone_Metabolism Pirfenidone Pirfenidone CYP1A2 CYP1A2 Pirfenidone->CYP1A2 Metabolism Metabolite 5-carboxy-pirfenidone (Inactive) CYP1A2->Metabolite Inhibitors CYP1A2 Inhibitors (e.g., Ciprofloxacin, Fluvoxamine) Inhibitors->CYP1A2 Inhibit Inducers CYP1A2 Inducers (e.g., Omeprazole, Smoking) Inducers->CYP1A2 Induce

References

A Head-to-Head Battle: UPLC-MS/MS vs. HPLC-UV for Pirfenidone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on selecting the optimal analytical method for the determination of the anti-fibrotic drug, pirfenidone. This guide provides a detailed comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data and detailed protocols.

The accurate quantification of pirfenidone, a key therapeutic agent for idiopathic pulmonary fibrosis, is critical in both clinical and research settings. The two most prominent analytical techniques employed for this purpose are UPLC-MS/MS and HPLC-UV. While both methods are capable of determining pirfenidone concentrations, they differ significantly in terms of sensitivity, selectivity, speed, and cost. This guide aims to provide a clear and objective comparison to aid in the selection of the most appropriate method for specific analytical needs.

At a Glance: Key Performance Metrics

The choice between UPLC-MS/MS and HPLC-UV for pirfenidone analysis hinges on the specific requirements of the study. UPLC-MS/MS is the undisputed leader in sensitivity and selectivity, making it ideal for bioanalysis in complex matrices like plasma. Conversely, HPLC-UV offers a cost-effective and straightforward solution for the analysis of pharmaceutical formulations where high sensitivity is not a primary concern.

ParameterUPLC-MS/MSHPLC-UV
Linearity Range 5-2000 ng/mL[1][2]0.2-5.0 µg/mL (200-5000 ng/mL)[3][4]
Lower Limit of Quantitation (LLOQ) 5 ng/mL[1][2]0.24 µg/mL (240 ng/mL)[4]
Limit of Detection (LOD) Not explicitly stated, but lower than LLOQ0.08 µg/mL (80 ng/mL)[4]
Accuracy (% Recovery) 80.4-84.3%[1][2]98.45-100.15%[4]
Precision (% RSD) <12.1% (Intra-day and Inter-day)[1][2]<2%[3][4]
Run Time ~3.0 minutes[1][2]~4.0 minutes[3]

Deep Dive: Experimental Protocols

A clear understanding of the experimental procedures is crucial for replicating results and making informed decisions. Below are detailed protocols for both UPLC-MS/MS and HPLC-UV methods for pirfenidone determination.

UPLC-MS/MS Method for Pirfenidone in Rat Plasma

This method is designed for high-sensitivity quantification of pirfenidone in a biological matrix.

1. Sample Preparation:

  • A simple one-step deproteinization is employed.

  • To 0.1 mL of plasma, add 0.2 mL of acetonitrile.[1][2]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for injection into the UPLC-MS/MS system.

2. Chromatographic Conditions:

  • System: Acquity UPLC BEH

  • Column: C18 column (e.g., Acquity UPLC BEH C18)[1][2]

  • Mobile Phase: A gradient elution of acetonitrile and 0.1% formic acid in water.[1][2]

  • Flow Rate: Not specified, but typical for UPLC systems.

  • Column Temperature: Not specified.

  • Injection Volume: Not specified.

  • Run Time: 3.0 minutes.[1][2]

3. Mass Spectrometry Detection:

  • System: Triple quadrupole tandem mass spectrometer.[1][2]

  • Ionization Mode: Multiple Reaction Monitoring (MRM).[1][2]

  • Transitions:

    • Pirfenidone: m/z 186.2 → 92.1[1][2]

    • Internal Standard (Carbamazepine): m/z 237.1 → 194.2[1][2]

HPLC-UV Method for Pirfenidone in Pharmaceutical Formulations

This method is suitable for the quality control of pirfenidone in tablets or capsules.

1. Sample Preparation:

  • Weigh and powder a sufficient number of tablets.

  • Dissolve a portion of the powder equivalent to a known amount of pirfenidone in a suitable solvent (e.g., methanol).

  • Sonicate for 30 minutes to ensure complete dissolution.[3][4]

  • Filter the solution to remove any undissolved excipients.

  • Dilute the filtered solution to a suitable concentration within the linear range of the method.

2. Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse plus C18).[3][4]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 35:65 v/v).[3][4]

  • Flow Rate: 0.7 mL/min.[3][4]

  • Detection Wavelength: 317 nm.[3][4]

  • Column Temperature: Room temperature.

  • Injection Volume: Not specified.

  • Run Time: Approximately 4 minutes.[3]

Visualizing the Workflow

To better illustrate the procedural differences between the two methods, the following diagrams outline the experimental workflows.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (0.1 mL) acetonitrile Add Acetonitrile (0.2 mL) plasma->acetonitrile vortex Vortex acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis tablet Tablet Powder dissolve Dissolve in Methanol tablet->dissolve sonicate Sonicate (30 min) dissolve->sonicate filter Filter sonicate->filter dilute Dilute to Concentration filter->dilute injection Inject into HPLC dilute->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (317 nm) separation->detection

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Carboxy-N-phenyl-2-1H-pyridone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for 5-Carboxy-N-phenyl-2-1H-pyridone-d5, a deuterated metabolite of Pirfenidone.[1][2]

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations regarding hazardous waste disposal.

Chemical and Physical Properties
IdentifierValue
CAS Number 1020719-24-7[4][5]
Molecular Formula C₁₂H₄D₅NO₃[4][5]
Molecular Weight 220.24 g/mol [4][5]
Synonyms 1,6-Dihydro-6-oxo-1-(phenyl-d5)-3-pyridinecarboxylic Acid; 6-Oxo-1-(phenyl-d5)-1,6-dihydropyridine-3-carboxylic Acid; 1,6-Dihydro-6-oxo-1-(phenyl-2,3,4,5,6-d5)-3-pyridinecarboxylic acid[4]
Disposal Data No specific quantitative disposal data available. Treat as hazardous chemical waste.[3]

Disposal Workflow

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The following procedures are based on general best practices for the disposal of research chemicals and should be adapted to meet specific institutional and regulatory requirements.

Waste Identification and Segregation
  • Hazard Classification: In the absence of specific data, treat this compound as a hazardous waste. Do not dispose of it down the drain or in regular trash.

  • Segregation: Collect waste containing this compound separately from other waste streams to avoid unintended chemical reactions. Do not mix with incompatible materials.

Waste Collection and Labeling
  • Containers: Use a chemically resistant, leak-proof container with a secure screw-top cap. The original product container can be reused for waste collection if it is in good condition.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the molecular formula. Also, indicate the accumulation start date.

On-site Accumulation and Storage
  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from ignition sources.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

Arranging for Disposal
  • Contact EHS: Once the container is full or the accumulation time limit set by your institution is reached, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Your EHS department will coordinate this.

  • Documentation: Complete any required paperwork, such as a hazardous waste manifest, as instructed by your EHS department. This ensures a "cradle-to-grave" tracking of the hazardous material.[1]

Disposal of Contaminated Materials
  • Labware: Disposable labware (e.g., pipette tips, gloves) that is grossly contaminated with this compound should be collected in a designated hazardous waste bag or container and disposed of through the chemical waste stream.

  • Empty Containers: To be considered non-hazardous, the original container must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6][7] After triple-rinsing and air-drying, and with the label defaced, the container may be disposed of in the regular trash or recycling, in accordance with institutional policy.[6]

Spill and Emergency Procedures
  • Personal Protective Equipment (PPE): In case of a spill, wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

  • Reporting: Report any spills to your laboratory supervisor and EHS department.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that the disposal of this compound is conducted in an environmentally responsible and compliant manner.

References

Comprehensive Safety and Handling Guide for 5-Carboxy-N-phenyl-2-1H-pyridone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 5-Carboxy-N-phenyl-2-1H-pyridone-d5 (CAS No. 1020719-24-7). This deuterated metabolite of Pirfenidone is primarily utilized as an internal standard in pharmacokinetic studies and other analytical applications. Adherence to these guidelines is critical for ensuring laboratory safety and data integrity.

Immediate Safety and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves should be worn.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.
General Hygiene Handle in a well-ventilated place. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling Protocol:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Dust Formation: Minimize the creation of dust and aerosols during handling.

  • Prevent Contact: Avoid direct contact with skin and eyes.

  • Electrostatic Discharge: Use non-sparking tools to prevent fire caused by electrostatic discharge.

Storage Conditions:

  • Store in a tightly sealed container in a refrigerator at 2-8°C.

  • For long-term storage, a freezer at -20°C is recommended.

Emergency Procedures: First-Aid Measures

In the event of exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. As specific disposal information is not available for this compound, follow general guidelines for hazardous chemical waste.

  • Waste Identification: Label the waste container clearly as "Hazardous Chemical Waste" and include the chemical name.

  • Segregation: Do not mix with other waste streams. Store in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Containerization: Use a leak-proof, sealed container for waste collection.

  • Professional Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

  • Empty Containers: Empty containers may still retain residue and should be treated as hazardous waste. They can be disposed of as regular trash only after being triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.

Experimental Protocol: Use in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of its non-deuterated analogue in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). The following is a general workflow for its application.

Objective: To accurately quantify the concentration of an analyte (e.g., 5-Carboxy-N-phenyl-2-1H-pyridone) in a biological sample (e.g., plasma, urine) using a deuterated internal standard.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte and the deuterated internal standard (this compound) in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of the unknown sample, calibration standards, and QCs, add a fixed amount of the deuterated internal standard working solution. The addition of the internal standard at this early stage is crucial to correct for variability during sample processing.[1]

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • The analyte and the deuterated internal standard, being chemically similar, will co-elute from the liquid chromatography column.[2]

    • The mass spectrometer will differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for quantitative analysis using a deuterated internal standard in LC-MS/MS.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.